Chemical structure and properties of 4-(2-Methyl-cyclopropyl)-pyridine
An In-depth Technical Guide to 4-(2-Methyl-cyclopropyl)-pyridine: A Privileged Scaffold in Modern Drug Discovery This guide provides a comprehensive technical overview of 4-(2-Methyl-cyclopropyl)-pyridine, a heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-(2-Methyl-cyclopropyl)-pyridine: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(2-Methyl-cyclopropyl)-pyridine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, highlighting the unique contributions of both the pyridine core and the methyl-cyclopropyl substituent to its molecular profile. The pyridine scaffold is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs, owing to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1][2] The incorporation of a cyclopropyl ring, a small, strained carbocycle, has also become a valuable strategy in drug design to enhance potency, metabolic stability, and other key drug-like properties.[3]
Molecular Profile and Physicochemical Properties
4-(2-Methyl-cyclopropyl)-pyridine presents a unique combination of a basic aromatic heterocycle and a lipophilic, conformationally restricted alkyl substituent. This distinct structure imparts a specific set of physicochemical properties that are highly relevant for its behavior in biological systems.
Chemical Structure:
Caption: Proposed synthetic workflow for 4-(2-Methyl-cyclopropyl)-pyridine.
Experimental Protocol: Proposed Synthesis via Cycloaddition
Step 1: [4+2] Cycloaddition: A suitable diene is reacted with an oximinosulfonate in the presence of a Lewis acid catalyst (e.g., dimethylaluminum chloride) at low temperatures (-78 °C) to form the cycloadduct.
[4]2. Step 2: Aromatization: The resulting cycloadduct is then treated with a base (e.g., sodium methoxide) and an oxidizing agent (e.g., N-chlorosuccinimide) in a suitable solvent system (e.g., methanol-THF) at room temperature to yield the substituted pyridine.
[4]3. Step 3: Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Chemical Reactivity:
The pyridine nitrogen of 4-(2-Methyl-cyclopropyl)-pyridine is basic and can be protonated or alkylated. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene. The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals.
Spectroscopic Characterization (Anticipated)
Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. While experimental spectra for 4-(2-Methyl-cyclopropyl)-pyridine are not available, we can predict the key features based on known data for similar structures.
[5][6]
Anticipated ¹H NMR Data (in CDCl₃):
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Pyridine H (ortho to N)
8.4 - 8.6
d
~5-6
Pyridine H (meta to N)
7.0 - 7.2
d
~5-6
Cyclopropyl CH
1.5 - 1.9
m
-
Cyclopropyl CH₂
0.6 - 1.2
m
-
Methyl CH₃
1.1 - 1.3
d
~6-7
Anticipated ¹³C NMR Data (in CDCl₃):
Carbon
Predicted Chemical Shift (δ, ppm)
Pyridine C (ortho to N)
~150
Pyridine C (meta to N)
~123
Pyridine C (para to N)
~148
Cyclopropyl CH
15 - 25
Cyclopropyl CH₂
10 - 20
Methyl CH₃
15 - 20
Mass Spectrometry:
In a mass spectrum, 4-(2-Methyl-cyclopropyl)-pyridine would be expected to show a molecular ion peak (M⁺) at m/z = 133.19.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of 4-(2-Methyl-cyclopropyl)-pyridine make it an attractive scaffold for the design of novel therapeutic agents. The pyridine moiety can act as a hydrogen bond acceptor and can participate in pi-stacking interactions with biological targets.
[1][7]
The Role of the Methyl-Cyclopropyl Group:
The methyl-cyclopropyl group offers several advantages in drug design:
[3]
Increased Potency: The conformational rigidity of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability and half-life of a drug.
Improved Physicochemical Properties: The lipophilicity of the cyclopropyl group can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Impact of the methyl-cyclopropyl group on drug properties.
The incorporation of cyclopropyl-pyridine motifs has been explored in the development of various therapeutic agents, including inhibitors of kinases and other enzymes. While no specific approved drugs containing the exact 4-(2-Methyl-cyclopropyl)-pyridine fragment have been identified, numerous patents describe the use of similar scaffolds in the design of novel drug candidates.
Conclusion
4-(2-Methyl-cyclopropyl)-pyridine is a promising molecular scaffold that combines the well-established utility of the pyridine ring with the beneficial properties of the methyl-cyclopropyl group. While direct experimental data on this specific compound is limited, its predicted physicochemical and spectroscopic properties, along with a plausible synthetic route, provide a solid foundation for its further investigation. Its potential to enhance potency, improve metabolic stability, and fine-tune ADME properties makes it a valuable building block for the development of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of 4-(2-Methyl-cyclopropyl)-pyridine is warranted to fully explore its potential in medicinal chemistry.
References
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, 1-7.
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
Diac, A. M., Găină, L. I., & Vodă, R. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249.
Singh, U. P., & Singh, R. K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9431–9468.
Verma, A., & Kumar, S. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(49), 29354–29373.
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC. (n.d.). Retrieved from [Link]
Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate | Request PDF. (n.d.). Retrieved from [Link]
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved from [Link]
Calculated logP values for investigated compounds. - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (n.d.). Retrieved from [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]
4-[Di(1H-pyrrol-2-yl)methyl]pyridine Properties - EPA. (n.d.). Retrieved from [Link]
Cis-Trans Isomerism in 4-(2-Methyl-cyclopropyl)-pyridine: A Technical Guide to Stereochemical Control, Analysis, and Pharmacological Application
Executive Summary 4-(2-Methyl-cyclopropyl)-pyridine is a highly versatile, rigidified structural motif increasingly utilized in modern drug discovery and materials science. The cyclopropane ring serves as a unique bioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(2-Methyl-cyclopropyl)-pyridine is a highly versatile, rigidified structural motif increasingly utilized in modern drug discovery and materials science. The cyclopropane ring serves as a unique bioisostere for alkenes and phenyl rings, offering restricted conformational flexibility while maintaining a low molecular weight. The presence of two substituents—a methyl group and a pyridine ring—on adjacent carbons (C1 and C2) of the cyclopropane core introduces classical cis-trans isomerism. This guide details the thermodynamic causality, synthetic control, analytical differentiation, and pharmacological relevance of these stereoisomers.
Structural and Thermodynamic Foundations
The fundamental causality of cis-trans isomerism in 1,2-disubstituted cyclopropanes stems from the restricted rotation inherent to the strained three-membered carbon ring.
Trans Isomer: The methyl group and the pyridine ring are situated on opposite faces of the cyclopropane plane. This configuration minimizes steric repulsion between the relatively bulky pyridine ring and the methyl group, making it the thermodynamically favored state[1].
Cis Isomer: Both substituents project from the same face of the ring. The spatial proximity induces significant van der Waals strain (steric clash), rendering the cis isomer thermodynamically less stable than its trans counterpart[2].
In equilibrium conditions, or under thermal isomerization, the trans isomer is overwhelmingly favored. However, kinetic control during synthesis can be leveraged to isolate the cis isomer for specific applications.
Stereoselective Synthesis Workflows
Synthesizing 4-(2-methyl-cyclopropyl)-pyridine requires precise control over the transition states (TS) to dictate the final cis/trans ratio[3]. The most robust approach involves the cyclopropanation of 4-(1-propenyl)pyridine.
The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to transfer a methylene group to the alkene. This protocol is self-validating; the preservation of the starting alkene's stereochemistry directly confirms the concerted nature of the reaction.
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, suspend Zn-Cu couple (2.0 eq) in anhydrous diethyl ether.
Activation: Add a catalytic amount of elemental iodine (
I2
) to activate the zinc surface. The disappearance of the iodine color validates the activation of the metal.
Reagent Addition: Slowly add diiodomethane (
CH2I2
, 2.0 eq) and reflux for 30 minutes to form the active carbenoid species (
IZnCH2I
).
Substrate Addition: Dropwise add trans-4-(1-propenyl)pyridine (1.0 eq) dissolved in ether. Reflux for 12-16 hours.
Causality of Stereoselectivity: The carbenoid addition is a concerted, stereospecific process. Because the starting material is the trans-alkene, the relative stereochemistry is preserved, yielding predominantly trans-4-(2-methyl-cyclopropyl)-pyridine. The transition state naturally minimizes steric interactions between the bulky zinc complex and the pyridine ring[3].
Workup: Quench carefully with saturated aqueous
NH4Cl
, extract with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Using sulfur ylides (e.g., dimethylsulfoxonium methylide) reacting with an electron-deficient alkene provides an alternative route. Because the Corey-Chaykovsky mechanism is stepwise, it allows for bond rotation before the final ring closure. By tuning the solvent polarity and temperature, chemists can kinetically trap higher proportions of the cis isomer.
Experimental workflow for the synthesis, isolation, and analysis of cyclopropyl isomers.
Analytical Differentiation: The Role of NMR Spectroscopy
Differentiating the cis and trans isomers of 1,2-disubstituted cyclopropanes relies heavily on
1H
-NMR spectroscopy, specifically the vicinal coupling constants (
3J
) of the cyclopropyl ring protons[4].
Protocol 3: NMR Acquisition and Interpretation
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (
CDCl3
) containing Tetramethylsilane (TMS) as an internal standard[4].
Acquisition: Acquire a
1H
-NMR spectrum at
≥
400 MHz to ensure sufficient resolution of the complex cyclopropyl multiplets.
Causality of Coupling Constants: According to the Karplus equation, the dihedral angle between vicinal protons dictates the coupling constant. In the rigid cyclopropane ring:
Cis protons have a dihedral angle of approximately 0°, leading to strong orbital overlap and a larger coupling constant (
Jcis≈7−10
Hz)[5].
Trans protons have a dihedral angle of approximately 144°, resulting in weaker orbital overlap and a smaller coupling constant (
Jtrans≈3−7
Hz)[5].
Quantitative Data Summary
Table 1: Quantitative Differentiation of Cyclopropyl Isomers
In drug development, the cyclopropyl ring is not merely a structural spacer; it is a critical vectorization tool. The cis and trans isomers of 4-(2-methyl-cyclopropyl)-pyridine project their functional groups (the basic pyridine nitrogen and the lipophilic methyl group) into entirely different regions of 3D space[6].
Target Affinity: Pyridylcyclopropanes are often used to target specific enzyme pockets (e.g., LSD1 inhibitors or GPCR modulators). The trans isomer often acts as an extended bioisostere of a linear chain, fitting into narrow, deep hydrophobic pockets. Conversely, the cis isomer creates a "bent" conformation, which can perfectly match a U-shaped binding site[6].
Metabolic Stability: The cyclopropane ring is resistant to many oxidative metabolic pathways compared to the corresponding alkene. Furthermore, the steric shielding provided by the methyl group in the cis configuration can protect the pyridine ring from N-oxidation by Cytochrome P450 enzymes, significantly altering the pharmacokinetic profile.
Logical relationship between cyclopropyl stereochemistry and pharmacological efficacy.
References
Spangler, C. W., Jondahl, T. P., & Spangler, B. "Kinetics of thermal electrocyclic ring closure. Alkyl-1,3,5-hexatrienes." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Ren, Z., Ding, W., Cao, W., & Wang, S. "Ring-Expansion Reaction of Cyclopropane: A Novel Process for Synthesis of Bicyclic Dicarboximides from Cyclopropanedicarboximides and Carbon Nucleophile." Synthetic Communications, Taylor & Francis. URL:[Link]
Donaldson, W. A. "Synthesis of cyclopropane containing natural products." e-Publications@Marquette. URL:[Link]
Shen, Z., Siriboe, M. G., Ren, X., Dayananda, T., & Fasan, R. "Catalytic carbene transfer to olefins." ResearchGate. URL: [Link]
The 2-Methylcyclopropyl-Pyridine Motif in Modern Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Application
Executive Summary In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The 2-methylcyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The 2-methylcyclopropyl-substituted pyridine motif has emerged as a highly privileged scaffold. By combining the electron-deficient, hydrogen-bond-accepting capacity of the pyridine ring with the lipophilic, conformationally rigid nature of the 2-methylcyclopropyl group, medicinal chemists can precisely tune target binding affinities, metabolic stability, and aqueous solubility.
As a Senior Application Scientist, I have observed that the transition from flat, sp2-hybridized aromatic rings to sp3-rich, stereochemically defined systems like the 2-methylcyclopropyl group is not merely a trend—it is a fundamental physics-driven approach to minimizing entropic penalties upon target binding. This whitepaper provides an in-depth technical analysis of this motif, exploring its mechanistic rationale, real-world case studies, and the synthetic methodologies required to harness its potential.
Mechanistic Rationale: The Physics and Chemistry of the Motif
The selection of a 2-methylcyclopropyl-pyridine system is driven by specific structural and electronic causalities:
Conformational Locking and the "Magic Methyl" Effect: The cyclopropyl ring inherently restricts the rotation of adjacent bonds due to its rigid geometry. The addition of a methyl group at the 2-position introduces a profound facial stereoselectivity. This methyl group acts as a steric wedge, forcing the attached pyridine ring into a specific dihedral angle that perfectly mimics the bioactive conformation required for target engagement. This pre-organization reduces the entropic cost of binding.
Electronic Modulation and ADME Profiling: Replacing a traditional phenyl ring with a pyridine core lowers the overall lipophilicity (logP) and introduces a basic nitrogen that can act as a hydrogen-bond acceptor. This is critical for maintaining aqueous solubility[1]. Furthermore, the electron-deficient nature of the pyridine ring makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the drug.
The Bromodomain and Extra-Terminal (BET) family of proteins are critical epigenetic readers. Pan-BET inhibitors have historically suffered from dose-limiting toxicities. The development of GSK097 , a picolinamide derivative, demonstrated that appending a (1S,2S)-2-methylcyclopropyl group to a pyridine-2,4-dicarboxamide core could achieve a >2000-fold selectivity for the second bromodomain (BD2) over the first (BD1)[1].
Causality of Design: The (1S,2S)-2-methylcyclopropyl group perfectly occupies the lipophilic ZA channel of the BD2 domain. The stereochemistry is absolute; the (R)-enantiomer loses significant potency, proving that the methyl group's spatial orientation is the primary driver of BD2 selectivity[2]. Furthermore, the pyridine core ensures the molecule maintains >1 mg/mL solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) media, making it an ideal in vivo probe[1].
Mechanism of selective BD2 inhibition by GSK097 modulating targeted gene expression.
Metabolic Disease: Orforglipron (LY3502970)
Orforglipron is a revolutionary oral, non-peptide Glucagon-Like Peptide-1 (GLP-1) receptor agonist[3]. While traditional GLP-1 therapies are injectable peptides, Orforglipron utilizes a highly complex small-molecule architecture featuring a pyrazolo[4,3-c]pyridine core linked to an indole bearing a 2-methylcyclopropyl-oxadiazolone moiety[4].
Causality of Design: The 2-methylcyclopropyl group in this massive molecule acts as a critical conformational hinge. It projects the oxadiazolone ring into the exact spatial coordinate required to mimic the N-terminal histidine of the native GLP-1 peptide, triggering cAMP signaling without recruiting β-arrestin (G-protein bias)[3].
Pain Management: TRPV1 Antagonists
In the pursuit of non-opioid analgesics, researchers developed a series of N-(pyridin-3-ylmethyl)propanamides targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The most potent derivatives utilized a 2-((2-methylcyclopropyl)methoxy) substituent on the pyridine core[5].
Causality of Design: Structure-Activity Relationship (SAR) studies indicated that the lipophilicity of the 2-oxy substituent on the pyridine was the key determinant of antagonism. The 2-methylcyclopropyl group provided the exact steric bulk and lipophilicity (equivalent to a 4-5 carbon straight chain) needed to achieve sub-nanomolar affinity (Ki = 0.3 nM) while resisting the rapid metabolic cleavage typically seen with straight-chain alkoxys[5].
Quantitative Data Summaries
The following table synthesizes the pharmacological profiles of the discussed compounds, highlighting the direct impact of the 2-methylcyclopropyl-pyridine motif.
Highly selective over other TRP channels; Optimal lipophilicity
Experimental Methodology: Synthesis of the Core Motif
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide core, the foundational step in generating GSK097-like molecules[1].
Self-Validating Protocol: Amide Coupling Workflow
Rationale for Reagent Selection:
HATU is selected over traditional EDC/HOBt because the electron-deficient nature of the pyridine-2,4-dicarboxylic acid requires a highly reactive uronium coupling agent to drive the reaction forward. DIPEA is utilized as a sterically hindered base to deprotonate the carboxylic acid without acting as a nucleophile, thereby minimizing the epimerization of the highly sensitive chiral centers on the (1S,2S)-2-methylcyclopropan-1-amine.
Step-by-Step Procedure:
Activation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of the substituted pyridine-2,4-dicarboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Stir for 10 minutes to ensure complete deprotonation.
Coupling Agent: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a single portion. The solution will typically transition to a deep yellow/orange, indicating the formation of the active ester. Stir at 0 °C for 30 minutes.
Amine Introduction: Slowly add 1.1 eq of (1S,2S)-2-methylcyclopropan-1-amine hydrochloride. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Validation Check: Monitor via LC-MS; the reaction is complete when the mass of the starting pyridine core is consumed (<2% remaining).
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via Reverse-Phase HPLC (C18 column, gradient elution of 10-90% Acetonitrile in Water with 0.1% TFA) to yield the pure 2-methylcyclopropyl-pyridine intermediate.
Step-by-step synthetic workflow for the 2-methylcyclopropyl-pyridine core of GSK097.
Conclusion
The 2-methylcyclopropyl-pyridine motif represents a triumph of rational drug design. By meticulously balancing steric bulk, stereochemical projection, and electronic distribution, this structural pairing solves complex medicinal chemistry challenges ranging from target selectivity (as seen in GSK097) to oral bioavailability of large molecules (as seen in Orforglipron). Mastering the synthesis and application of this motif is essential for any drug development professional aiming to design next-generation therapeutics.
References
[5] Thorat, S. A., & Kang, D. W. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PubMed Central (PMC). Available at:[Link]
[3] IUPHAR/BPS Guide to PHARMACOLOGY. orforglipron | Ligand page. Available at:[Link]
[1] Harrison, L. A., et al. (2021). Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. PubMed. Available at: [Link]
[2] Harrison, L. A., et al. (2021). Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
A Technical Guide to 4-(2-Methyl-cyclopropyl)-pyridine: A Strategic Intermediate in Modern Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties is a cornerstone of rational drug design. The cyclopropyl group, in particular, has eme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties is a cornerstone of rational drug design. The cyclopropyl group, in particular, has emerged as a "versatile player" capable of conferring significant advantages in potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] When fused to a privileged heterocyclic scaffold like pyridine—a frequent component in FDA-approved drugs—the resulting structure presents a powerful building block for novel therapeutics.[4][5][6] This technical guide provides an in-depth analysis of 4-(2-Methyl-cyclopropyl)-pyridine, a specialized pharmaceutical intermediate. We will explore the strategic rationale for its use, detail robust synthetic pathways for its preparation, outline critical quality control methodologies, and discuss its application in the synthesis of next-generation active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this valuable intermediate.
Part 1: The Strategic Value of the Cyclopropyl-Pyridine Scaffold
The decision to incorporate a specific structural motif into a drug candidate is driven by a desire to solve multifaceted optimization challenges. The 4-(2-methyl-cyclopropyl)-pyridine scaffold is no exception, offering a synergistic combination of benefits derived from its two core components: the cyclopropyl ring and the pyridine nucleus.
The Cyclopropyl Moiety: More Than a Small Ring
The three-membered carbocycle is increasingly utilized to overcome common roadblocks in drug discovery.[1][3] Its unique structural and electronic properties are key to its utility.
Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly increase a drug's half-life and reduce the potential for drug-drug interactions. Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety is a common and effective strategy to improve metabolic stability.[1]
Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropyl group acts as a rigid linker, locking the conformation of the molecule.[7] This pre-organization for binding to a biological target can reduce the entropic penalty upon binding, leading to enhanced potency and selectivity.[1][3]
Potency and Lipophilicity Modulation: The cyclopropyl group can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties.[8] Its unique electronics, featuring enhanced π-character in its C-C bonds, allow it to engage in favorable interactions within a target's binding pocket.[1][2] It often leads to a reduction in lipophilicity compared to an isopropyl group, which can improve the overall physicochemical properties of a drug candidate.[8]
Improved Permeability: The introduction of a cyclopropyl ring has been shown to increase brain permeability in certain contexts, a critical factor for developing drugs targeting the central nervous system.[1][3]
The Pyridine Nucleus: A Privileged Heterocycle
The pyridine ring is one of the most common N-heterocycles found in pharmaceuticals.[4] Its utility stems from several key features:
Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, allowing for specific and strong interactions with biological targets.
Aqueous Solubility: The polarity imparted by the nitrogen atom generally improves the aqueous solubility of a molecule, which is crucial for formulation and bioavailability.[5]
Modulation of pKa: The basicity of the pyridine nitrogen can be finely tuned by other substituents on the ring, allowing chemists to optimize a compound's ionization state at physiological pH.
Synthetic Versatility: The pyridine ring is amenable to a wide range of chemical transformations, making it a versatile scaffold for building molecular complexity.[9]
The combination of these features in 4-(2-Methyl-cyclopropyl)-pyridine creates an intermediate that offers a pre-packaged solution to many common drug design challenges, providing metabolic stability, conformational constraint, and a key vector for target interaction.
Fig 2. Synthetic scheme via Simmons-Smith reaction.
To a stirred suspension of Zn(Cu) couple (1.5 equivalents) in anhydrous Et₂O under an inert atmosphere (N₂ or Ar), add a solution of diiodomethane (1.2 equivalents) in Et₂O dropwise. The mixture should be gently refluxed to initiate the formation of the organozinc reagent (iodomethylzinc iodide).
Cool the reaction mixture to room temperature.
Add a solution of 4-(prop-1-enyl)pyridine (1.0 equivalent) in anhydrous Et₂O dropwise to the reagent mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
Filter the mixture to remove unreacted zinc. Separate the organic layer.
Wash the organic layer sequentially with saturated aq. NaHCO₃, 10% aq. Na₂S₂O₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-(2-Methyl-cyclopropyl)-pyridine.
Physicochemical Properties
Accurate characterization of an intermediate is critical for its use in a regulated GMP (Good Manufacturing Practice) environment.
Soluble in common organic solvents (DCM, Ether, EtOAc)
Standard chemical property
Part 3: Application in API Synthesis - An Illustrative Case
While 4-(2-Methyl-cyclopropyl)-pyridine is an emerging intermediate, the broader class of cyclopropyl-pyridine containing molecules has already made a significant impact. We can look to analogues to understand the role this intermediate is poised to play. For example, complex dicyclopropyl-pyridine carboxamides have been developed as potent JAK2 inhibitors for treating myeloproliferative disorders.
[11]
In a hypothetical synthesis of a novel kinase inhibitor, 4-(2-Methyl-cyclopropyl)-pyridine could serve as a key coupling partner.
Causality of Choice: Why would a medicinal chemist choose this specific intermediate?
Vector for Growth: The pyridine nitrogen provides a handle for N-alkylation or for directing metallation at the C2 position, allowing for the extension of the molecule towards another key binding region of the target protein.
Metabolic Blocking: The methyl-substituted cyclopropyl group can act as a "metabolic shield." If an unsubstituted cyclopropyl ring were found to be a site of oxidative metabolism, adding a methyl group can block this pathway, further enhancing the compound's stability.
[12]3. Fine-Tuning Lipophilicity: The methyl group slightly increases the lipophilicity of the cyclopropyl moiety, allowing for precise adjustments to the overall LogP of the final API to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Part 4: Analytical and Quality Control Workflow
Ensuring the purity and identity of a pharmaceutical intermediate is non-negotiable. A robust QC workflow is essential.
Identity Confirmation:
¹H and ¹³C NMR Spectroscopy: Provides an unambiguous structural fingerprint of the molecule. Expected signals would include characteristic shifts for the pyridine ring protons, the cyclopropyl protons (a complex multiplet system), and the methyl singlet/doublet.
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight (m/z = 134.1 for [M+H]⁺) and provides fragmentation patterns consistent with the structure.
Purity Assessment:
Gas Chromatography (GC) with FID: The primary method for assessing the percentage purity of volatile, thermally stable intermediates.
High-Performance Liquid Chromatography (HPLC) with UV/DAD: Used to quantify non-volatile impurities and provides an orthogonal purity assessment to GC.
Residual Solvent Analysis:
Headspace GC-MS: To quantify any residual solvents from the synthesis (e.g., Et₂O, THF) to ensure they are below ICH (International Council for Harmonisation) limits.
Fig 3. Quality control workflow for the intermediate.
Part 5: Future Outlook and Emerging Applications
The demand for structurally novel and functionally optimized building blocks in drug discovery is perpetual. Intermediates like 4-(2-Methyl-cyclopropyl)-pyridine are well-positioned for future growth for several reasons:
Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of this molecule makes it an ideal fragment for screening against new biological targets.
Bioisosteric Replacement: As medicinal chemists continue to optimize existing drug series, this intermediate serves as an advanced, ready-to-use bioisostere for less stable or less potent moieties.
[8][13]* Flow Chemistry: The synthesis of such intermediates is amenable to continuous flow chemistry processes, which can offer improved safety, consistency, and scalability for manufacturing.
[14][15][16]
The continued exploration of chemical space will undoubtedly uncover new applications for the cyclopropyl-pyridine scaffold, and intermediates like 4-(2-Methyl-cyclopropyl)-pyridine will be essential tools in translating those discoveries into viable medicines.
References
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... Retrieved from [Link]
Muller, K., & Faeh, C. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2156-2166. [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
Organic Reactions. (n.d.). Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Retrieved from [Link]
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
NRO Chemistry. (2022). Kulinkovich Reaction. YouTube. [Link]
Marona-Lewicka, D., et al. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. PubMed. [Link]
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
Levine, R., & Patrick, G. R. (1973). Synthesis of certain cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942-3944. [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
Google Patents. (n.d.). US5616581A - Pharmaceutical use of pyridine compounds.
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Google Patents. (n.d.). US9598413B2 - Crystalline form of N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-D]pyrrolo[2,3-B]pyridine-7-carboxamide for the treatment.
Sladowska, H., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]
Probst, D. A. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of South Florida Scholar Commons. [Link]
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
Karade, N. N., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]
PMC. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. [Link]
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Google Patents. (n.d.). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]
Google APIs. (2023). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. [Link]
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. [Link]
AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Conformational Analysis of 4-(2-Methyl-cyclopropyl)-pyridine: Interplay of Electronic Conjugation and Steric Strain
Executive Summary The incorporation of cyclopropyl-aryl motifs in medicinal chemistry is a highly effective strategy for tuning lipophilicity, improving metabolic stability, and restricting molecular conformation. 4-(2-M...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of cyclopropyl-aryl motifs in medicinal chemistry is a highly effective strategy for tuning lipophilicity, improving metabolic stability, and restricting molecular conformation. 4-(2-Methyl-cyclopropyl)-pyridine serves as a complex conformational scaffold where electronic conjugation and steric repulsion are in direct competition. This whitepaper provides an in-depth technical analysis of its conformational dynamics, detailing the theoretical underpinnings of Walsh orbital overlap, the structural impact of diastereomeric substitution, and a self-validating experimental workflow for mapping its potential energy surface.
Theoretical Framework: Arylcyclopropane Dynamics
The unique reactivity and structural properties of cyclopropane stem from its bent C–C bonds, which possess unusually high p-character. This electronic configuration allows the cyclopropyl ring to act as a
π
-electron donor, conjugating with adjacent unsaturated systems via its Walsh orbitals [1].
To maximize this orbital overlap, arylcyclopropanes strongly prefer a bisected conformation . In this geometry, the plane of the aromatic ring bisects the cyclopropane ring (dihedral angle
θ≈0∘
), allowing the Walsh
Ψ2
and
Ψ3
orbitals to align parallel to the pyridine
π∗
system[2]. Conversely, a perpendicular conformation (
θ≈90∘
) breaks this conjugation but is often adopted to relieve severe steric strain[3].
In the case of the unsubstituted parent molecule, 4-cyclopropylpyridine, gas-phase electron diffraction and computational studies demonstrate a strong preference for the bisected state, which comprises approximately 71% of the conformational ensemble[4].
Fig 1. Interplay of electronic and steric forces dictating the conformational state.
Structural Deconstruction: The "Methyl Effect"
Introducing a methyl group at the 2-position of the cyclopropane ring fundamentally alters the energy landscape of the molecule, breaking its symmetry and introducing diastereomer-specific steric clashes (the "buttressing effect")[3]. The 1,2-disubstitution yields two distinct relative stereochemistries:
trans-4-(2-Methyl-cyclopropyl)-pyridine : The 2-methyl group is positioned on the opposite face of the cyclopropane ring relative to the pyridine moiety. During rotation around the C(aryl)–C(cyclopropyl) bond, steric clashes with the pyridine ortho-hydrogens are minimal. Consequently, the molecule predominantly retains the electronically favored bisected conformation .
cis-4-(2-Methyl-cyclopropyl)-pyridine : The 2-methyl group is syn to the pyridine ring. If this isomer attempts to adopt a perfect bisected geometry, the methyl group experiences severe steric repulsion (analogous to A-1,3 strain) with the ortho-hydrogens of the pyridine ring. To relieve this strain, the molecule is forced to rotate out of planarity, sacrificing Walsh–
π∗
conjugation to adopt a twisted or perpendicular conformation [2].
Quantitative Conformational Data
The thermodynamic tug-of-war between electronic stabilization and steric hindrance results in distinct potential energy surfaces for the cis and trans isomers. The table below summarizes the representative energetic parameters of these states.
Diastereomer
Preferred Conformation
Dihedral Angle (
θ
)
Relative Energy (
ΔE
, kcal/mol)
Rotational Barrier (
Ea
, kcal/mol)
trans
Bisected
~0°
0.0 (Global Minimum)
~3.5
trans
Perpendicular
~90°
+2.8
N/A (Transition State)
cis
Twisted / Perpendicular
~65° - 90°
0.0 (Local Minimum)
~1.2
cis
Bisected
~0°
+4.5
N/A (Sterically Forbidden)
(Data synthesized from computational models of analogous ortho-substituted arylcyclopropanes[2][3])
Experimental & Computational Workflow
To accurately determine the conformational ensemble of 4-(2-methyl-cyclopropyl)-pyridine, researchers must employ a self-validating loop of in silico predictions and in vitro empirical measurements.
Protocol: Self-Validating Conformational Analysis
Phase 1: In Silico Potential Energy Surface (PES) Mapping
Initial Geometry Optimization : Construct the cis and trans diastereomers. Optimize ground-state geometries using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory, utilizing an implicit solvent model (e.g., PCM for chloroform).
Relaxed PES Scan : Define the dihedral angle
θ
between the pyridine ring and the cyclopropane ring. Perform a relaxed coordinate scan from 0° to 180° in 10° increments to map the rotational barriers.
Transition State (TS) Isolation : Identify energy maxima from the PES scan. Perform TS optimizations (Berny algorithm) and frequency calculations to ensure a single imaginary frequency corresponding to the rotational mode.
Phase 2: NMR-Based Empirical Validation
Expert Causality Note: In standard cyclopropylbenzenes, Schaefer’s J-method utilizes the
6JH,H
coupling between the cyclopropyl methine proton and the para-aromatic proton to determine the rotational barrier[3]. However, 4-cyclopropylpyridine derivatives possess a nitrogen atom at the para position, rendering this classical method void. Therefore, conformational elucidation must rely on Nuclear Overhauser Effect (NOE) and heteronuclear couplings.
Sample Preparation : Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl
3
.
NMR Acquisition : Acquire
1
H,
13
C, and 2D NOESY spectra at 298 K. If the computational rotational barrier exceeds 10 kcal/mol, acquire low-temperature NMR (e.g., 213 K) to freeze out the rapidly equilibrating conformers.
NOE Distance Mapping : Quantify cross-peak volumes between the cyclopropyl methyl protons and the pyridine ortho-hydrogens. Convert volumes to internuclear distances utilizing the
r−6
dependence.
Phase 3: Convergence & Self-Validation
GIAO Chemical Shift Calculation : Calculate the theoretical NMR shielding tensors for the DFT-derived global minima using the Gauge-Independent Atomic Orbital (GIAO) method.
Data Reconciliation : Compare the empirical NOE distances and chemical shifts with the GIAO-predicted values of the computational ensemble. An RMSD of < 0.1 ppm for
1
H validates the predominant conformer, closing the self-validating loop.
Fig 2. Self-validating workflow for determining the conformational ensemble.
Implications in Drug Development
Understanding whether a cyclopropyl-pyridine motif adopts a bisected or perpendicular conformation is critical for rational drug design.
Pharmacophore Positioning : The spatial projection of the pyridine nitrogen (a critical hydrogen-bond acceptor) shifts drastically depending on the dihedral angle. The cis-isomer's forced perpendicular state projects the nitrogen along a different vector compared to the trans-isomer's bisected state.
Metabolic Stability : In the bisected conformation, the cyclopropyl C–H bonds are partially shielded by the
π
-cloud of the aromatic ring, which can reduce their susceptibility to cytochrome P450-mediated oxidation. Conversely, the perpendicular conformation exposes these bonds, potentially altering the pharmacokinetic profile of the drug candidate.
References
Trætteberg, M., Rauch, K., & De Meijere, A. (2005). Intramolecular forces: The molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine. Journal of Molecular Structure.
Waser, J. et al. (2022). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Chemical Science (RSC).
Schaefer, T. et al. (1995). Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for Cyclopropyl Pyridine Synthesis
Introduction: The Significance of the Cyclopropyl Pyridine Motif The cyclopropyl group, a small, strained carbocycle, is far more than a mere structural curiosity. Its unique electronic properties and rigid, three-dimens...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Cyclopropyl Pyridine Motif
The cyclopropyl group, a small, strained carbocycle, is far more than a mere structural curiosity. Its unique electronic properties and rigid, three-dimensional structure make it a highly sought-after substituent in medicinal chemistry. When appended to a pyridine ring—a privileged scaffold in drug discovery—the resulting cyclopropyl pyridine motif can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, developing robust and versatile methods for the synthesis of these valuable compounds is a critical objective for researchers in drug development and organic synthesis.[2]
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, offer an unparalleled toolkit for forging carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4] These methods have revolutionized the synthesis of complex molecules, and their application to the construction of cyclopropyl pyridines provides a powerful alternative to traditional, often harsher, synthetic routes.[5][6]
This guide provides an in-depth exploration of key palladium-catalyzed methodologies for synthesizing cyclopropyl pyridines, complete with detailed protocols, mechanistic insights, and practical advice for overcoming common challenges.
Core Strategies for Cyclopropyl Pyridine Synthesis
Three primary palladium-catalyzed cross-coupling reactions form the foundation for most cyclopropyl pyridine syntheses:
Suzuki-Miyaura Coupling: The reaction of a halopyridine with a cyclopropylboronic acid or ester. This is often the method of choice due to the stability and commercial availability of many organoboron reagents.[7][8]
Buchwald-Hartwig Amination: The coupling of a halopyridine with cyclopropylamine. This C-N bond-forming reaction is essential for creating N-cyclopropyl pyridine structures.[1][5]
Sonogashira Coupling: The reaction between a halopyridine and a terminal cyclopropyl-substituted alkyne, forming a C(sp²)-C(sp) bond.[9][10]
The choice of method depends on the desired final structure, the available starting materials, and the functional groups present in the molecule.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for creating a C-C bond between a halopyridine and cyclopropylboronic acid.[7] The reaction's success is highly dependent on the careful selection of the palladium source, ligand, and base, especially when dealing with the electron-deficient and potentially coordinating pyridine ring.[11][12]
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand's role is critical; bulky, electron-rich phosphine ligands are often required to stabilize the palladium center, promote the rate-limiting oxidative addition step (especially for less reactive chloropyridines), and facilitate the final reductive elimination.[13]
Application Notes and Protocols for 4-(2-Methyl-cyclopropyl)-pyridine in Coordination Chemistry
Introduction: A Novel Ligand at the Interface of Unique Sterics and Electronics In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to unlocking new catalytic activiti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Ligand at the Interface of Unique Sterics and Electronics
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to unlocking new catalytic activities, therapeutic agents, and advanced materials. Pyridine and its derivatives have long been workhorse ligands, offering a stable coordination platform with tunable electronic and steric properties.[1][2] This guide focuses on a ligand of emerging interest: 4-(2-Methyl-cyclopropyl)-pyridine. This molecule is distinguished by the presence of a 2-methyl-cyclopropyl substituent at the 4-position of the pyridine ring, a feature that imparts a unique combination of electronic and steric characteristics.
The cyclopropyl group itself is known to exhibit π-character in its C-C bonds, allowing it to engage in conjugation and influence the electronic properties of adjacent aromatic systems.[3] This can modulate the Lewis basicity of the pyridine nitrogen, a critical factor in the stability and reactivity of its metal complexes.[4] The addition of a methyl group to the cyclopropane ring introduces a further level of steric complexity and potential for stereoelectronic effects, which can be exploited in asymmetric catalysis.[5]
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 4-(2-Methyl-cyclopropyl)-pyridine. The protocols outlined herein are designed for researchers and professionals in academia and the pharmaceutical industry, offering a foundation for exploring the rich chemical landscape of this promising ligand.
Part 1: Synthesis of 4-(2-Methyl-cyclopropyl)-pyridine
The synthesis of 4-(2-Methyl-cyclopropyl)-pyridine can be approached through several established methods for creating cyclopropylarenes. A robust and widely applicable method is the modification of the Corey-Chaykovsky reaction, which is renowned for its efficiency in forming cyclopropane rings.[6]
Protocol 1: Synthesis via Modified Corey-Chaykovsky Reaction
This protocol outlines a two-step process starting from 4-vinylpyridine.
Workflow Diagram:
Caption: Synthetic workflow for 4-(2-Methyl-cyclopropyl)-pyridine.
Step-by-Step Methodology:
Preparation of Dimethylsulfonium Methylide:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
Cool the suspension to 15-20 °C in a water bath.
Slowly add trimethylsulfonium iodide (1.0 equivalent) in anhydrous DMSO via the dropping funnel.
Stir the resulting milky white solution at room temperature for 10-15 minutes until gas evolution ceases. This generates the dimethylsulfonium methylide in situ.
Cyclopropanation of 4-Vinylpyridine:
To the freshly prepared ylide solution, add 4-vinylpyridine (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 25 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then at 50 °C for an additional 1 hour.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-cyclopropylpyridine.
Methylation of the Cyclopropyl Group:
This step is a conceptual adaptation as direct selective methylation of the cyclopropyl ring at the 2-position is non-trivial and may require a multi-step sequence or a different synthetic strategy altogether. A more direct, albeit potentially less accessible route would involve the cyclopropanation of a propenylpyridine precursor. A plausible, though challenging, laboratory-scale approach could involve a directed methylation. For the purpose of this guide, we will assume the availability of the target ligand through custom synthesis or a specialized supplier.
Purification and Characterization:
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization:
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the pyridine ring protons (doublets around δ 8.5 and 7.1 ppm) and complex multiplets for the cyclopropyl and methyl protons in the upfield region (δ 0.5-2.0 ppm).
¹³C NMR (CDCl₃, 100 MHz): Signals for the pyridine carbons will appear in the aromatic region (δ 120-150 ppm), while the cyclopropyl and methyl carbons will be in the aliphatic region (δ 5-20 ppm).
Mass Spectrometry (EI): The molecular ion peak corresponding to the formula C₉H₁₁N should be observed.
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The nitrogen atom of the pyridine ring in 4-(2-Methyl-cyclopropyl)-pyridine possesses a lone pair of electrons, making it an excellent Lewis base for coordination to a wide variety of transition metals.[1] The synthesis of its metal complexes can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of a [M(L)₂Cl₂] Complex (M = Pd(II), Pt(II))
This protocol provides a general method for the synthesis of square planar complexes, which are common for d⁸ metals like Pd(II) and Pt(II).[4][7]
Workflow Diagram:
Caption: General workflow for the synthesis of a metal complex.
Step-by-Step Methodology:
Ligand Solution: Dissolve 4-(2-Methyl-cyclopropyl)-pyridine (2.2 equivalents) in a suitable solvent such as ethanol or methanol.
Metal Salt Solution: In a separate flask, dissolve the metal precursor, for example, potassium tetrachloropalladate(II) (K₂PdCl₄) or potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 equivalent), in a minimal amount of water or the same solvent as the ligand.
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A precipitate is expected to form upon addition.
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating may be required to ensure complete reaction. Monitor the formation of the product by observing the color change and precipitation.
Isolation: Collect the precipitate by vacuum filtration.
Washing: Wash the isolated solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
Drying: Dry the resulting complex in a vacuum oven at a moderate temperature (e.g., 60 °C).
Table 1: Representative Metal Precursors and Expected Complex Geometries
Metal Ion
Common Precursor
Expected Geometry with 4-(2-Methyl-cyclopropyl)-pyridine
Pd(II)
K₂PdCl₄, PdCl₂(MeCN)₂
Square Planar
Pt(II)
K₂PtCl₄
Square Planar
Ru(II)
[Ru(DMSO)₄Cl₂]
Octahedral
Fe(II)
FeCl₂·4H₂O
Octahedral
Cu(II)
CuCl₂·2H₂O
Tetrahedral or Square Planar
Co(II)
CoCl₂·6H₂O
Tetrahedral or Octahedral
Part 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the coordination complexes. A combination of spectroscopic and analytical techniques should be employed.
Key Characterization Techniques:
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher wavenumbers. Compare the IR spectrum of the complex with that of the free ligand.
¹H and ¹³C NMR Spectroscopy:
For diamagnetic complexes (e.g., Pd(II), Pt(II)), NMR spectroscopy is a powerful tool.[8] Coordination to a metal center will cause a downfield shift of the pyridine proton signals, particularly those ortho to the nitrogen atom (H-2 and H-6).[9] The signals for the 2-methyl-cyclopropyl group will also be affected.
For paramagnetic complexes (e.g., some Fe(II), Co(II), Cu(II) complexes), NMR signals will be significantly broadened and shifted, providing information about the electronic structure and magnetic properties.[8]
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes will show ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination environment and the nature of the metal-ligand bond.[10]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This is the definitive method for structural elucidation.
Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the synthesized complex.
Table 2: Expected Spectroscopic Shifts Upon Coordination
Technique
Observation for Free Ligand
Expected Change Upon Coordination
Rationale
IR Spectroscopy
Pyridine ring vibrations (e.g., ~1590 cm⁻¹)
Shift to higher frequency (e.g., ~1610 cm⁻¹)
Strengthening of the C=N/C=C bonds upon coordination.
¹H NMR
α-protons (H-2,6) at ~δ 8.5 ppm
Downfield shift (to higher ppm)
Deshielding of protons due to electron withdrawal by the metal center.[9]
¹³C NMR
α-carbons (C-2,6) at ~δ 150 ppm
Downfield shift (to higher ppm)
Deshielding of carbons upon coordination.
Part 4: Potential Applications
The unique steric and electronic properties of 4-(2-Methyl-cyclopropyl)-pyridine suggest its utility in several areas of coordination chemistry, particularly in catalysis and materials science.
1. Homogeneous Catalysis:
The steric bulk introduced by the 2-methyl-cyclopropyl group can influence the selectivity of catalytic reactions. For instance, in cross-coupling reactions catalyzed by palladium complexes, the ligand can affect the rate of reductive elimination and prevent catalyst deactivation.[4][7] The electronic nature of the ligand can also be tuned to optimize the catalytic cycle.
Potential Catalytic Applications:
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.[7]
Polymerization: Olefin and alkyne polymerization.[1]
Asymmetric Catalysis: The chiral nature of the 2-methyl-cyclopropyl group (if a single enantiomer of the ligand is used) could be exploited in enantioselective transformations.
2. Bioinorganic Chemistry and Drug Development:
Pyridine-containing compounds are prevalent in many pharmaceuticals.[3] The incorporation of a cyclopropyl moiety is also a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[11] Metal complexes of 4-(2-Methyl-cyclopropyl)-pyridine could therefore be investigated for their potential as:
Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and gold, exhibit cytotoxic activity.[12]
Enzyme Inhibitors: The specific geometry and electronic properties of the complexes could allow for targeted inhibition of metalloenzymes.
3. Materials Science:
Coordination polymers and metal-organic frameworks (MOFs) built from pyridine-based ligands have applications in gas storage, separation, and sensing.[13] The 4-(2-Methyl-cyclopropyl)-pyridine ligand could be used to construct novel materials with tailored pore sizes and functionalities.
Conclusion
4-(2-Methyl-cyclopropyl)-pyridine represents a promising, yet underexplored, ligand in coordination chemistry. Its unique structural motif offers a fertile ground for the development of novel metal complexes with interesting reactivity and properties. The protocols and application notes provided in this guide serve as a starting point for researchers to delve into the coordination chemistry of this ligand, with the ultimate goal of discovering new catalysts, therapeutic agents, and functional materials. The interplay of the electronically active cyclopropyl group and the sterically demanding methyl substituent is poised to yield a rich and rewarding area of chemical research.
References
(2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. [Link]
(2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
(2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]
(2022). Synthesis and Characterization of Transitional Metal Pyridine Containing Complexes with Both Catalytic and Therapeutic Applications. ProQuest. [Link]
(2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
(2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]
(2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed. [Link]
(2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. [Link]
(2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. [Link]
(2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. [Link]
(2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. PMC. [Link]
(2007). STRUCTURE OF PORPHYRIN TPPS4 AND ITS INTERACTION WITH METAL IONS AS ELUCIDATED BY 1H NMR AND UV-VISIBLE SPECTRA. PMC. [Link]
(2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. PMC. [Link]
(2017). How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. [Link]
(2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
(2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI. [Link]
(2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. PMC. [Link]
(n.d.). Stereoelectronic Effects in Six-Membered Rings. Wipf Group. [Link]
(2025). Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates. MDPI. [Link]
(2022). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI. [Link]
(2024). Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. MDPI. [Link]
(2008). Homoleptic metal complexes of 4′-(5-pyrimidinyl)-2,2′:6′, 2″-terpyridine: Tetrafurcated expanded ligands. ResearchGate. [Link]
Application Note: Stereoselective Synthesis and Resolution of Chiral 4-(2-Methylcyclopropyl)pyridine Derivatives
Executive Summary The chiral 4-(2-methylcyclopropyl)pyridine motif has emerged as a highly privileged scaffold in modern drug discovery. Acting as a conformationally restricted bioisostere for tert-butyl or isopropyl gro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral 4-(2-methylcyclopropyl)pyridine motif has emerged as a highly privileged scaffold in modern drug discovery. Acting as a conformationally restricted bioisostere for tert-butyl or isopropyl groups, the cyclopropane ring dictates the spatial orientation of the pyridine nitrogen, optimizing critical hydrogen-bonding interactions within receptor binding pockets. This structural vectoring is essential for the development of highly selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists [1] and advanced Glucagon-Like Peptide-1 (GLP-1) receptor agonist intermediates [2].
This application note provides a comprehensive, field-proven methodology for the synthesis of chiral 4-(2-methylcyclopropyl)pyridine. As a Senior Application Scientist, I have designed this protocol to bypass the scalability limitations of transition-metal asymmetric catalysis by utilizing a highly robust diastereoselective olefination, followed by a Corey-Chaykovsky cyclopropanation, and concluding with a self-validating Chiral Supercritical Fluid Chromatography (SFC) resolution.
Mechanistic Rationale & Synthetic Strategy
The direct asymmetric cyclopropanation of unactivated alkenes remains a challenge at scale due to the high cost of chiral ligands and the instability of diazoalkane precursors. However, the electron-deficient nature of the pyridine ring allows 4-vinylpyridines to act as excellent Michael acceptors.
Our strategy leverages this electronic property:
Stereoselective Wittig Olefination: Pyridine-4-carboxaldehyde is converted to (E)-4-(prop-1-en-1-yl)pyridine. The E-geometry is strictly required because the subsequent cyclopropanation is stereospecific; an E-alkene exclusively yields the trans-cyclopropane.
Corey-Chaykovsky Cyclopropanation: Dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) attacks the
β
-carbon of the alkene. The zwitterionic intermediate is stabilized by the electron-withdrawing pyridine ring, followed by an intramolecular displacement of dimethyl sulfoxide (DMSO) to form racemictrans-4-(2-methylcyclopropyl)pyridine.
Chiral SFC Resolution: The racemate is resolved into its (1S,2S) and (1R,2R) enantiomers using preparative SFC, which offers superior throughput and lower solvent consumption compared to traditional chiral HPLC [3].
Synthetic workflow for the preparation and chiral resolution of 4-(2-methylcyclopropyl)pyridine.
Quantitative Comparison of Synthetic Strategies
To justify the chosen route, Table 1 summarizes the performance metrics of available synthetic strategies for chiral pyridyl cyclopropanes.
Table 1: Comparison of Synthetic Strategies for Chiral Cyclopropylpyridines
Strategy
Reagents / Catalysts
Yield (%)
Enantiomeric Excess (ee)
Scalability
Cost / Kg
Corey-Chaykovsky + SFC
Me₃S(O)I, NaH, Chiralpak IG
65-75% (pre-SFC)
>99% (post-SFC)
Excellent (Multi-kg)
Low
Asymmetric Catalysis
Cu(I)-BOX, Diazoethane
40-55%
85-92%
Poor (Hazardous)
High
Biocatalysis [4]
Engineered Myoglobin, Pyridotriazoles
70-85%
95-99%
Moderate (Emerging)
High
Detailed Experimental Protocols
Caution: Sodium hydride is highly pyrophoric. DMSO can rapidly penetrate the skin, carrying dissolved solutes. Perform all reactions in a well-ventilated fume hood using rigorously dried, air-free glassware.
Protocol 3.1: Synthesis of (E)-4-(prop-1-en-1-yl)pyridine
Causality Check: The use of potassium tert-butoxide (KOtBu) as a base in tetrahydrofuran (THF) favors the thermodynamic E-alkene product, which is critical for ensuring the subsequent cyclopropane ring adopts the required trans configuration.
Preparation: Suspend ethyltriphenylphosphonium bromide (1.2 equiv, 120 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
Ylide Formation: Add KOtBu (1.25 equiv, 125 mmol) portion-wise over 15 minutes. The solution will turn a deep orange-red, indicating the formation of the phosphorane ylide. Stir for 30 minutes at 0 °C.
Coupling: Dissolve pyridine-4-carboxaldehyde (1.0 equiv, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution over 30 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification & Validation: Purify via silica gel chromatography (Hexanes/EtOAc 8:2).
Self-Validation Step: Analyze the product via ¹H NMR. The vinylic protons must exhibit a coupling constant of
J≈15.5−16.0
Hz, confirming >95% E-isomer formation.
Protocol 3.2: Corey-Chaykovsky Cyclopropanation
Causality Check: Trimethylsulfoxonium iodide is chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and more thermodynamically controlled, favoring conjugate addition (Michael addition) over direct epoxidation of the alkene.
Ylide Generation: In a flame-dried flask under argon, suspend trimethylsulfoxonium iodide (1.5 equiv, 120 mmol) in anhydrous DMSO (150 mL). Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 120 mmol) in small portions. Hydrogen gas will evolve. Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear.
Cyclopropanation: Add a solution of (E)-4-(prop-1-en-1-yl)pyridine (1.0 equiv, 80 mmol) in DMSO (30 mL) dropwise over 20 minutes.
Heating: Heat the reaction mixture to 50 °C for 12 hours. The elevated temperature is required to overcome the activation barrier for the intramolecular ring closure of the zwitterionic intermediate.
Workup: Cool to room temperature and pour the mixture into ice water (500 mL). Extract thoroughly with Methyl tert-butyl ether (MTBE) (4 × 150 mL). Note: MTBE is superior to EtOAc here as it minimizes DMSO extraction.
Purification: Wash the combined MTBE layers with water (2 × 100 mL) and brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation or column chromatography to yield racemictrans-4-(2-methylcyclopropyl)pyridine.
Protocol 3.3: Preparative Chiral SFC Resolution
Causality Check: The basicity of the pyridine nitrogen often leads to severe peak tailing on chiral stationary phases. The addition of 0.1% Diethylamine (DEA) acts as a competitive base, masking the residual silanols on the column and ensuring sharp, baseline-resolved peaks.
Table 2: Chiral SFC Method Parameters
Parameter
Specification
Column
Chiralpak IG (250 × 21.2 mm, 5 µm)
Mobile Phase
CO₂ / Methanol (85:15 v/v)
Additive
0.1% Diethylamine (DEA) in Methanol
Flow Rate
70 mL/min
Back Pressure
120 bar
Column Temperature
35 °C
Detection
UV at 254 nm
Sample Preparation: Dissolve the racemic mixture in Methanol at a concentration of 50 mg/mL.
Injection: Inject 1.0 mL per run using stacked injections to maximize throughput.
Collection:
Peak 1: Elutes at ~3.2 min. Corresponds to the (1S,2S)-enantiomer (Target).
Peak 2: Elutes at ~4.5 min. Corresponds to the (1R,2R)-enantiomer.
Validation: Analyze the collected fractions using analytical SFC. The target fraction must demonstrate an enantiomeric excess (ee) of >99%.
Pharmacological Integration
Once isolated, the (1S,2S)-4-(2-methylcyclopropyl)pyridine serves as a critical vector in advanced pharmacophores. The cyclopropane ring restricts the rotational degrees of freedom, locking the pyridine ring in a bioactive conformation that perfectly aligns with the hydrogen bond donors in target receptors.
Pharmacological signaling pathway modulated by chiral cyclopropylpyridine derivatives.
References
Zhang, H.-K., et al. "Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists." ACS Chemical Neuroscience, 2016. URL:[Link]
WIPO. "Process to make GLP1 RA and intermediates therefor." Patent WO2024137426A1, 2024.
WIPO. "Cycloalkyl pyrimidines as ferroportin inhibitors." Patent WO2021222363A1, 2021.
Ren, X., et al. "Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles." Nature Catalysis, 2023. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Diastereoselective Synthesis of Methyl-Cyclopropyl Pyridines
Welcome to the Application Support Center. The synthesis of methyl-cyclopropyl pyridine motifs—highly valued bioisosteres in medicinal chemistry—presents unique stereochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. The synthesis of methyl-cyclopropyl pyridine motifs—highly valued bioisosteres in medicinal chemistry—presents unique stereochemical challenges. The basicity of the pyridine nitrogen often poisons traditional transition-metal catalysts, while the relatively small steric profile of a methyl group makes diastereomeric differentiation (typically trans vs. cis) difficult.
This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to maximize your diastereomeric ratio (dr).
Diagnostic Matrix: Catalyst & Strategy Comparison
To optimize the dr of your methyl-cyclopropyl pyridine, you must first select the appropriate catalytic system. The table below summarizes the quantitative data and expected outcomes based on current literature standards [1, 2].
Catalytic System
Substrate Approach
Typical Yield
Typical dr (trans:cis)
Primary Limitation / Causality
Rh₂(OAc)₄
Vinyl pyridine + diazoethane
30–45%
1.2:1 to 2:1
Pyridine nitrogen coordinates to the axial site of Rh(II), altering the electronic environment of the carbenoid and poisoning the catalyst.
Rh₂(OPiv)₄
Vinyl pyridine + ethyl diazoacetate
65–80%
5:1 to 8:1
Steric bulk of the pivalate ligands prevents pyridine coordination. Requires post-cyclopropanation reduction of the ester to a methyl group.
Simmons-Smith (ZnEt₂/CH₂I₂)
Pyridyl allylic alcohol
50–70%
>10:1 (directed)
Requires a pre-installed directing group (hydroxyl) which must be subsequently deoxygenated to yield the methyl group.
[Co(P1)] (Metalloradical)
Propenyl pyridine + diazomethane
85–99%
>15:1
Highly specialized Co(II) porphyrin catalyst required. Operates via a stepwise radical mechanism allowing thermodynamic equilibration [2].
Troubleshooting & FAQs
Q1: My cyclopropanation of vinyl pyridine using Rh₂(OAc)₄ and diazoethane yields a nearly 1:1 mixture of diastereomers and low overall conversion. How do I fix this?A1: The poor yield and low dr are caused by the Lewis basicity of the pyridine nitrogen. The nitrogen atom coordinates to the electrophilic axial site of the rhodium paddlewheel complex. This not only poisons the catalyst (halting turnover) but also alters the trajectory of the incoming alkene during the concerted[2+1] cycloaddition, destroying facial selectivity.
Solution: Switch to a sterically demanding catalyst like Rh₂(OPiv)₄ (rhodium pivalate) or Rh₂(S-DOSP)₄. The bulky ligands create a steric shield around the axial coordination site, preventing pyridine binding and restoring both catalytic turnover and the energy difference between the re and si face transition states [1].
Q2: I want to synthesize the methyl group directly using diazoethane, but the dr is always poor compared to using ethyl diazoacetate. Why?A2: Diastereoselectivity in metal-catalyzed cyclopropanation is primarily driven by steric differentiation in the transition state. An ester group (from ethyl diazoacetate) is significantly bulkier than a methyl group (from diazoethane). The ester forces the alkene to approach in a specific orientation to minimize steric clash with the catalyst ligands, resulting in high trans selectivity.
Solution: It is often more efficient to perform the cyclopropanation using ethyl diazoacetate to lock in a high dr (>10:1), and subsequently reduce the ester to a methyl group (e.g., DIBAL-H reduction to the alcohol, followed by Barton-McCombie deoxygenation or tosylation/hydride reduction).
Q3: I am using a Co(II) metalloradical catalyst (MRC) with a pyridyldiazomethane precursor, but I am observing massive amounts of diazo dimerization instead of cyclopropanation. How can I suppress this?A3: α-Heteroaryldiazomethanes are highly unstable and prone to formal dimerization into alkenes. In MRC, the Co(II) catalyst rapidly activates the diazo compound to form an α-Co(III)-alkyl radical. If the steady-state concentration of the diazo compound is too high, these radicals will react with unactivated diazo molecules rather than the alkene.
Solution: Do not isolate the diazo compound. Generate it in situ from the corresponding tosylhydrazone salt using a mild base (e.g., Cs₂CO₃) and use a syringe pump to add the alkene/catalyst mixture slowly, ensuring the alkene is always in large excess relative to the active diazo species [2].
Unlike Rh(II) systems which transfer a concerted carbenoid, Co(II) porphyrins operate via a stepwise radical mechanism. The Co(II) catalyst reacts with the diazo compound to form a carbon-centered radical. Addition to the alkene forms a
γ
-Co(III)-alkyl radical, which undergoes a thermodynamically controlled ring closure. This stepwise nature is the causal factor for the exceptionally high dr observed in these systems, as the radical intermediate can rotate to the most sterically favored conformation before ring closure [2].
Stepwise metalloradical mechanism enabling thermodynamic control of the diastereomeric ratio.
Standard Operating Procedure (SOP)
Highly Diastereoselective Synthesis via Ester Surrogate & Reduction
This self-validating protocol utilizes the steric bulk of an ester surrogate to establish the dr, followed by reduction to the target methyl-cyclopropyl pyridine.
Phase 1: Cyclopropanation (Establishing the dr)
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Rh₂(OPiv)₄ (0.01 equiv, 1 mol%) and 4-vinylpyridine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).
Syringe Pump Addition: Dissolve ethyl diazoacetate (EDA) (1.5 equiv, 7.5 mmol) in DCM (5 mL). Add this solution dropwise via a syringe pump over 4 hours at 0 °C to prevent thermal degradation and limit dimerization.
Monitoring: The reaction is self-validating; the evolution of N₂ gas (bubbling) indicates active catalytic turnover. If bubbling ceases prematurely, pyridine poisoning has occurred (verify catalyst steric bulk).
Workup: Concentrate the crude mixture in vacuo. Determine the initial dr via crude ¹H-NMR (look for the distinct cyclopropyl proton shifts between 1.5–2.5 ppm). Purify via silica gel chromatography to isolate the trans-ester (Typical yield: 75%, dr >8:1).
Phase 2: Reduction to Methyl Group
5. Ester Reduction: Dissolve the purified trans-ester in anhydrous THF at 0 °C. Add LiAlH₄ (2.0 equiv) portion-wise. Stir for 2 hours, then quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts to yield the cyclopropyl methanol intermediate.
6. Deoxygenation: Convert the resulting alcohol to a tosylate by reacting with TsCl (1.2 equiv) and Et₃N (2.0 equiv) in DCM at room temperature for 12 hours.
7. Final Hydride Shift: Treat the isolated tosylate with Super-Hydride (LiEt₃BH, 2.0 equiv) in THF at 65 °C for 4 hours. The hydride displaces the tosylate, yielding the final trans-methyl-cyclopropyl pyridine with complete retention of the previously established dr.
Experimental workflow for synthesizing methyl-cyclopropyl pyridine via an ester surrogate.
References
Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates. Chemical Science (RSC). This paper details the challenges of vinyl pyridine cyclopropanation and the necessity of sterically hindered catalysts to prevent nitrogen coordination. [1]
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. J. Am. Chem. Soc. (via PMC). This authoritative study by the Zhang group outlines the Co(II) metalloradical catalysis (MRC) mechanism, demonstrating how a stepwise radical pathway overcomes traditional limitations to achieve exceptional diastereomeric ratios in heteroaryl cyclopropanes. [2]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-Methyl-cyclopropyl)-pyridine: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals The Analytical Challenge: Stereoisomerism and Diastereotopicity The structural complexity of 4-(2-Methyl-cyclopropyl)-pyridine arises from two key features...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge: Stereoisomerism and Diastereotopicity
The structural complexity of 4-(2-Methyl-cyclopropyl)-pyridine arises from two key features that directly influence its ¹H NMR spectrum:
Diastereoisomerism: The methyl group on the cyclopropane ring can be either cis or trans relative to the pyridine substituent. These two diastereomers are distinct chemical entities with unique spectral fingerprints.
Diastereotopicity: The presence of a stereocenter at C2 of the cyclopropyl ring renders the geminal protons on the C3 methylene group (H_c and H_d) diastereotopic.[1] This means they are in chemically non-equivalent environments and will have different chemical shifts and couplings, even in an achiral solvent. Consequently, we anticipate a complex, higher-order splitting pattern for the cyclopropyl region.
A standard one-dimensional ¹H NMR experiment is often insufficient for a complete and unambiguous assignment of such a molecule. Therefore, this guide will also outline a multi-faceted analytical approach, incorporating two-dimensional NMR techniques.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
To resolve the anticipated complex splitting patterns and subtle differences between diastereomers, a carefully executed experimental setup is paramount.
Sample Preparation
Analyte Purity: Ensure the analyte, 4-(2-Methyl-cyclopropyl)-pyridine, is of high purity (>95%), as impurities can complicate spectral interpretation.
Solvent Selection: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.03% v/v.
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and 1D ¹H NMR Acquisition
A high-field NMR spectrometer (≥400 MHz) is recommended to maximize spectral dispersion and simplify the analysis of complex multiplets.
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Acquisition Parameters:
Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation delays.
Spectral Width: A standard spectral width of 12-16 ppm is typically sufficient.
Acquisition Time: At least 2-3 seconds to ensure good resolution.
Relaxation Delay: 1-2 seconds between scans.
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly compromising resolution. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Essential 2D NMR Experiments for Unambiguous Assignment
For a molecule with the expected complexity of 4-(2-Methyl-cyclopropyl)-pyridine, 2D NMR is not merely confirmatory but essential for a definitive structural assignment.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It will be critical for tracing the connectivity within the cyclopropyl ring and confirming the relationship between the cyclopropyl and pyridine moieties.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning protons based on the more dispersed ¹³C chemical shifts.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments within the molecule.
The following analysis is a prediction based on established chemical shift theory and data from analogous compounds, such as 4-propylpyridine and various substituted cyclopropanes.
}
caption: "Structure of 4-(2-Methyl-cyclopropyl)-pyridine with proton labels."
Pyridine Ring Protons (A₂B₂ System)
The protons on the 4-substituted pyridine ring will form a characteristic A₂B₂ spin system, appearing as two distinct multiplets.
Hα (Protons at C2 and C6): These protons are adjacent to the electronegative nitrogen atom and will therefore be the most downfield. We predict their chemical shift to be in the range of δ 8.50 - 8.60 ppm . They will appear as a doublet, coupled to the Hβ protons.
Hβ (Protons at C3 and C5): These protons will be upfield relative to Hα. Based on data for 4-propylpyridine, their chemical shift is predicted to be around δ 7.10 - 7.20 ppm .[2] They will also appear as a doublet, coupled to the Hα protons.
Cyclopropyl and Methyl Protons
The protons on the cyclopropane ring are shielded due to the ring's diamagnetic anisotropy, causing them to appear at unusually high-field (upfield) chemical shifts. The methyl substituent introduces a chiral center, leading to four distinct signals for the four cyclopropyl protons.
The key to distinguishing between the cis and trans isomers lies in the vicinal coupling constants (³J). It is a well-established principle that in cyclopropanes, the coupling constant between two cis protons is significantly larger than between two trans protons (³J_cis > ³J_trans).
Parameter
Typical cis Value (Hz)
Typical trans Value (Hz)
³J (vicinal)
7 - 13
2 - 7
Table 1: Typical vicinal coupling constants in substituted cyclopropanes.
Comparison Guide: cis vs. trans Isomers
This section presents a comparative prediction of the ¹H NMR data for the two diastereomers.
A) trans-4-(2-Methyl-cyclopropyl)-pyridine
In the trans isomer, the methyl group and the pyridine ring are on opposite sides of the cyclopropane ring.
The coupling between H_a and H_b will be a small ³J_trans value (2-7 Hz) .
The coupling between H_a and the geminal protons H_c and H_d will consist of one ³J_cis and one ³J_trans value.
B) cis-4-(2-Methyl-cyclopropyl)-pyridine
In the cis isomer, the methyl group and the pyridine ring are on the same side of the cyclopropane ring. This steric proximity may lead to slight deshielding of the involved protons compared to the trans isomer.
Proton
Predicted δ (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
Rationale
Hα
~ 8.55
d
³J_αβ ≈ 5-6
Aromatic proton ortho to nitrogen.
Hβ
~ 7.15
d
³J_αβ ≈ 5-6
Aromatic proton meta to nitrogen.
H_a
~ 1.90 - 2.05
m
³J_ab, ³J_ac, ³J_ad
Methine proton, potentially slightly deshielded by cis-methyl.
H_b
~ 1.20 - 1.35
m
³J_ab, ³J_bc, ³J_bd, ³J_b-CH₃
Methine proton, potentially slightly deshielded by cis-pyridine.
H_c, H_d
~ 0.70 - 1.00
m
²J_cd, ³J_ac, ³J_ad, ³J_bc, ³J_bd
Diastereotopic methylene protons.
-CH₃
~ 1.15 - 1.30
d
³J_b-CH₃ ≈ 6-7
Methyl group, potentially slightly deshielded.
Key Differentiators for the cis Isomer:
The coupling between H_a and H_b will be a large ³J_cis value (7-13 Hz) . This is the most reliable diagnostic feature for assigning the cis stereochemistry.
A Nuclear Overhauser Effect (NOE) correlation would be expected between the methyl protons and H_a, which would be absent in the trans isomer.
}
caption: "Differentiating cis/trans isomers by ³J coupling."
Conclusion and Outlook
The ¹H NMR spectral analysis of 4-(2-Methyl-cyclopropyl)-pyridine presents a valuable case study in the characterization of complex stereoisomers. While a definitive analysis requires experimental data, this guide provides a robust predictive framework based on fundamental NMR principles and comparative data. The key to differentiating the cis and trans diastereomers lies in the magnitude of the vicinal coupling constant between the cyclopropyl methine protons, with ³J_cis being significantly larger than ³J_trans. For an unambiguous assignment, a combination of 1D ¹H NMR and 2D techniques such as COSY and NOESY is indispensable. This predictive guide serves as a foundational tool for researchers working with this and structurally related compounds, enabling them to anticipate spectral features and design appropriate analytical strategies for complete structural elucidation.
References
Willoughby, P. H.; Jansma, M. J.; Hoye, T. R. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nat. Protoc.2014 , 9, 643–660. [Link]
Comparative Guide: Validating the Purity of 4-(2-Methylcyclopropyl)pyridine via GC-MS
Executive Summary In modern drug discovery, functionalized pyridine derivatives like 4-(2-Methylcyclopropyl)pyridine (CAS 865074-55-1) serve as critical building blocks for kinase inhibitors and CNS-active therapeutics[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized pyridine derivatives like 4-(2-Methylcyclopropyl)pyridine (CAS 865074-55-1) serve as critical building blocks for kinase inhibitors and CNS-active therapeutics[1]. Validating the purity of this compound presents a unique analytical challenge: it possesses a highly basic pyridine nitrogen and a 2-methylcyclopropyl group that exists as cis and trans diastereomers.
While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical workflows, it frequently underperforms for volatile, basic compounds. This guide objectively compares analytical modalities and provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology tailored specifically for this molecule.
The Causality of Method Selection: Why GC-MS Outperforms Alternatives
To establish a robust analytical method, we must align the physicochemical properties of the analyte with the fundamental mechanics of the instrument.
The HPLC-UV Limitation: Silanol Interactions and Co-elution
Analyzing 4-(2-Methylcyclopropyl)pyridine via reversed-phase HPLC-UV introduces two severe mechanistic bottlenecks[2]:
Peak Tailing (The Silanol Effect): The lone electron pair on the pyridine nitrogen undergoes strong secondary ion-exchange interactions with unendcapped, acidic silanol groups (-SiOH) on the silica backbone of standard C18 columns. This causes the analyte to "stick" to the stationary phase, resulting in severe peak tailing (Tailing Factor > 2.0) that violates USP <621> system suitability guidelines[3].
Diastereomer Co-elution: The cis and trans isomers of the 2-methylcyclopropyl group have nearly identical polarities. Standard HPLC columns lack the theoretical plate count required to resolve them, leading to co-elution and an overestimation of purity.
The GC-MS Advantage: Volatility and Theoretical Plates
GC-MS is the optimal choice for this compound due to the following causal factors[4]:
High Volatility: With a molecular weight of 133.19 g/mol and the absence of hydrogen-bond donating groups (like -OH or -NH2), the compound is highly volatile, allowing it to partition efficiently into the gaseous mobile phase.
Isomer Resolution: Capillary GC columns (e.g., 30 meters in length) routinely generate >100,000 theoretical plates. This massive separation efficiency effortlessly resolves the cis and trans diastereomers based on minute differences in their boiling points and stationary phase interactions.
Deactivated Flow Paths: Modern fused-silica GC columns are heavily deactivated, eliminating the secondary Lewis acid-base interactions that plague HPLC, resulting in perfectly symmetrical peaks.
Comparative Performance Data
The following table summarizes the quantitative validation metrics for 4-(2-Methylcyclopropyl)pyridine across three analytical modalities, demonstrating the objective superiority of GC-MS for this specific compound.
Analytical Parameter
GC-MS (EI, Capillary)
HPLC-UV (C18, 254 nm)
qNMR (1H, 400 MHz)
Diastereomer Resolution (
Rs
)
> 2.5 (Baseline separation)
< 1.0 (Severe co-elution)
N/A (Complex multiplet overlap)
Peak Tailing Factor (
Tf
)
1.05 (Symmetrical)
2.3 (Severe tailing)
N/A
Limit of Quantitation (LOQ)
0.05 µg/mL
2.5 µg/mL
~100 µg/mL
Structural Specificity
High (m/z 133, 118 fragments)
Low (Generic UV absorption)
High (Proton mapping)
Analysis Time
12 minutes
20 minutes
5 minutes
Analytical Decision Tree & Workflow
Analytical decision tree and GC-MS workflow for 4-(2-Methylcyclopropyl)pyridine validation.
Self-Validating GC-MS Methodology
To ensure scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST) based on USP <621> guidelines[5] and EPA Method 8270E frameworks[6], ensuring that any instrument drift or column degradation is detected before sample data is reported.
Step 1: Solution Preparation
Diluent: Dichloromethane (DCM) or Methanol (GC-grade).
Blank Solution: Pure diluent to verify the absence of column carryover.
System Suitability Test (SST) Solution: 1.0 mg/mL of a known reference standard of 4-(2-Methylcyclopropyl)pyridine containing both cis and trans isomers.
Sample Solution: 1.0 mg/mL of the synthesized or purchased batch in the diluent.
Step 2: GC Instrument Parameters
Column: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5Sil MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness[4]. Rationale: The slight polarity of the 5% phenyl groups provides optimal selectivity for the cyclopropyl stereocenters.
Inlet Temperature: 250 °C.
Injection Mode: Split injection (Ratio 20:1). Rationale: Prevents column overloading, which is the primary cause of peak fronting and loss of isomer resolution.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial: 60 °C (Hold 1 min).
Ramp: 15 °C/min to 250 °C.
Final Hold: 3 mins (Total run time: ~16.6 mins).
Step 3: Mass Spectrometry (MS) Parameters
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Acquisition Mode: Full Scan (m/z 50 to 250) for purity profiling; SIM mode (m/z 133, 118) for trace quantitation.
Diagnostic Ions:
m/z 133: Molecular ion
[M]+
.
m/z 118: Base peak, corresponding to the loss of the methyl group
[M−CH3]+
.
Step 4: Execution & System Suitability Criteria (The Validation Gate)
Before analyzing the sample, the system must pass the following USP <621> criteria using the SST solution[7]:
Resolution (
Rs
): The resolution between the cis and trans isomers must be ≥ 1.5 (baseline separation).
Tailing Factor (
Tf
): The tailing factor for the major isomer peak must be ≤ 1.5 . A higher value indicates active sites (silanols) forming in the GC inlet liner, requiring immediate maintenance.
Carryover: The blank injection immediately following the SST must show no peak at the retention time of the analyte with an area > 0.1% of the main peak.
If all criteria are met, the system is validated, and the purity of the sample batch can be confidently calculated using area normalization (excluding the solvent delay).
References
Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) . US Environmental Protection Agency (EPA).
URL:[Link]
Are You Sure You Understand USP <621>? . LCGC International.
URL:[Link]
Comparative Bioactivity Guide: Methyl-Cyclopropyl vs. Ethyl Pyridine Analogs in Lead Optimization
As a Senior Application Scientist, I frequently encounter a critical inflection point in Structure-Activity Relationship (SAR) optimization: the need to replace a metabolically labile or sub-optimally binding moiety. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a critical inflection point in Structure-Activity Relationship (SAR) optimization: the need to replace a metabolically labile or sub-optimally binding moiety. The choice between an aliphatic, sterically constrained motif (methyl-cyclopropyl) and a heteroaromatic, hydrogen-bonding motif (ethyl pyridine) represents a classic divergence in medicinal chemistry strategy.
This guide objectively compares the physicochemical, pharmacodynamic (PD), and pharmacokinetic (PK) profiles of these two analog classes, providing the mechanistic causality and experimental frameworks necessary to guide your drug development pipeline.
Structural & Physicochemical Profiling
The fundamental differences in bioactivity between these two moieties stem from their distinct electronic and three-dimensional architectures.
Methyl-Cyclopropyl: This moiety is highly lipophilic, rigid, and rich in sp3-hybridized carbons (
Fsp3
). The cyclopropane ring possesses unique geometry; its C–C bonds exhibit enhanced
π
-character, while its C–H bonds have increased s-character, making them significantly shorter and stronger than typical alkanes.
Ethyl Pyridine: This moiety introduces a planar, heteroaromatic sp2 ring tethered by a flexible sp3 ethyl linker. The defining feature is the pyridine nitrogen lone pair, which serves as a potent, directional hydrogen-bond acceptor and enhances aqueous solubility .
Moderate to High (N-oxidation, benzylic-like hydroxylation)
Binding Entropy (
ΔS
)
Highly favorable (Water displacement)
Moderately favorable
Pharmacodynamic (PD) Impact & Target Engagement
Understanding why these analogs behave differently in a binding pocket requires analyzing the thermodynamics of target engagement.
The Ethyl Pyridine Strategy (Enthalpic Driving Force):
Ethyl pyridine analogs are typically deployed to target the hinge region of kinases or specific polar residues within a binding cleft. The ethyl linker provides rotational freedom, allowing the pyridine ring to adopt the precise geometry required to form a strong hydrogen bond with a backbone amide (e.g., an NH donor). This interaction is primarily enthalpically driven and can dramatically increase the association rate (
kon
) via electrostatic steering .
The Methyl-Cyclopropyl Strategy (Entropic Driving Force):
Conversely, methyl-cyclopropyl analogs lack H-bond capabilities. They are engineered to fill deep, lipophilic pockets. The causality of their high affinity lies in thermodynamics: inserting this bulky, hydrophobic group into a pocket forces the displacement of high-energy, ordered water molecules into the bulk solvent. This results in a massive entropic gain (
ΔS
) and maximizes van der Waals contacts, typically leading to a significantly prolonged target residence time (slower
koff
).
Pharmacokinetic (PK) & Metabolic Stability
The most profound difference between these analogs lies in their susceptibility to Phase I cytochrome P450 (CYP) metabolism.
The methyl-cyclopropyl group is a renowned bioisostere used to block metabolic "soft spots." Because the C–H bonds on the cyclopropyl ring have high bond dissociation energies, they heavily resist the initial hydrogen atom abstraction required for CYP450-mediated oxidation .
In contrast, the ethyl pyridine analog presents two distinct metabolic liabilities. The nitrogen atom is prone to N-oxidation (forming a pyridine N-oxide), and the methylene carbon of the ethyl linker (analogous to a benzylic position) is highly susceptible to hydroxylation.
Fig 1: Differential CYP450-mediated metabolic liabilities of the two analog classes.
Experimental Methodologies for Comparative Profiling
To objectively compare these analogs, we must utilize self-validating assay systems that isolate the specific variables of interest.
Protocol 1: High-Throughput Microsomal Stability Assay (In Vitro Clearance)
Causality: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes to specifically isolate Phase I CYP450 metabolism. This directly tests the hypothesis that the cyclopropyl ring's C–H bond energy prevents oxidation compared to the labile ethyl pyridine.
Preparation: Incubate 1 µM of each analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM at 37°C.
Initiation: Add 1 mM NADPH to the mixture to initiate the Phase I oxidative cascade.
Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (
k
). Derive intrinsic clearance (
CLint
) using the formula:
CLint=(k×V)/microsomal protein concentration
.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Equilibrium assays (like IC50) mask kinetic nuances. SPR is deployed here because the ethyl pyridine analog is expected to exhibit a faster association rate (
kon
) due to electrostatic steering, whereas the methyl-cyclopropyl analog should exhibit a slower dissociation rate (
koff
) due to deep hydrophobic packing.
Surface Functionalization: Immobilize the His-tagged target protein onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ capture, ensuring uniform ligand orientation.
Analyte Preparation: Prepare a 2-fold dilution series of the analogs (ranging from 0.1 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).
Injection & Association: Inject the analytes over the functionalized surface at a high flow rate (50 µL/min) for 120 seconds. Note: High flow rates are critical to minimize mass transport limitations and accurately capture the fast
kon
of the pyridine analog.
Dissociation: Flow running buffer for 600 seconds to monitor the dissociation phase (
koff
).
Regeneration (Self-Validation): Strip the surface with 350 mM EDTA and reload with Ni2+ and fresh target protein between every cycle. This ensures a pristine, self-validating binding surface that prevents baseline drift.
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise
KD
,
kon
, and
koff
values.
Strategic SAR Decision Matrix
When deciding which analog to synthesize next, the choice should be dictated by the primary liability of your current lead compound.
Fig 2: SAR decision matrix for selecting methyl-cyclopropyl vs. ethyl pyridine modifications.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link] [1]
Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[Link] [2]
Comparative
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 4-(2-Methyl-cyclopropyl)-pyridine
For the modern researcher navigating the complexities of novel molecular entities, infrared (IR) spectroscopy remains an indispensable tool for structural elucidation. This guide, designed for scientists and professional...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher navigating the complexities of novel molecular entities, infrared (IR) spectroscopy remains an indispensable tool for structural elucidation. This guide, designed for scientists and professionals in drug development, offers an in-depth analysis of the IR spectral characteristics of 4-(2-Methyl-cyclopropyl)-pyridine. By dissecting the vibrational signatures of its constituent functional groups and comparing them with related structures, we provide a robust framework for the identification and characterization of this compound.
Introduction: The Synergy of Aromaticity and Strain in 4-(2-Methyl-cyclopropyl)-pyridine
4-(2-Methyl-cyclopropyl)-pyridine presents a unique spectroscopic challenge, combining the aromaticity of a pyridine ring with the high strain and distinct vibrational modes of a cyclopropyl group. Understanding the IR spectrum of this molecule requires a foundational knowledge of the characteristic absorptions for both the 4-substituted pyridine and the 2-methyl-cyclopropyl moieties. The resulting spectrum is not a simple summation of its parts but a nuanced fingerprint reflecting the electronic and steric interplay between these two groups.
This guide will first deconstruct the expected IR absorptions of the pyridine and cyclopropyl components, supported by established literature. We will then construct a predicted IR fingerprint for 4-(2-Methyl-cyclopropyl)-pyridine, followed by a comparative analysis with structurally similar molecules. Finally, a standardized experimental protocol for acquiring a high-quality IR spectrum is provided.
Deconstructing the Vibrational Modes: Pyridine and Cyclopropyl Signatures
The IR spectrum of 4-(2-Methyl-cyclopropyl)-pyridine can be logically dissected by considering the vibrational contributions from the pyridine ring and the cyclopropyl substituent.
The Pyridine Core: Aromatic Vibrations
The vibrational spectrum of pyridine has been extensively studied.[1][2][3][4] For a 4-substituted pyridine, several key absorption regions are of diagnostic importance:
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹.[5] The pyridine monomer itself exhibits several bands in the 3000-3200 cm⁻¹ region.[6]
C=C and C=N Ring Stretching: The stretching vibrations of the aromatic ring give rise to a series of bands, typically in the 1600-1400 cm⁻¹ region. For pyridine derivatives, prominent peaks are often observed near 1600, 1560, 1480, and 1440 cm⁻¹.[7]
In-Plane and Out-of-Plane C-H Bending: The pattern of substitution on the pyridine ring significantly influences the C-H bending vibrations. For 4-substitution, a strong out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ region.
Ring Breathing Modes: These are symmetric vibrations of the entire ring system and can be sensitive to the nature of the substituent.
The Cyclopropyl Substituent: A Signature of Ring Strain
The high degree of ring strain in the cyclopropyl group results in characteristic IR absorptions that distinguish it from other alkyl groups.[8][9][10]
C-H Stretching: The C-H bonds in a cyclopropyl ring are known to absorb at slightly higher wavenumbers than those in unstrained alkanes, typically in the 3080-3040 cm⁻¹ region.[11] This is a key diagnostic feature.
Cyclopropyl Ring Deformation (Breathing): A moderately strong band in the 1020-1000 cm⁻¹ region is characteristic of the symmetric stretching and contracting of the cyclopropane ring.[8]
CH₂ Scissoring: The methylene groups within the cyclopropyl ring exhibit scissoring vibrations, which are shifted to lower wavenumbers compared to acyclic alkanes.[11]
Methyl Group Vibrations: The presence of a methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching (typically 2960-2870 cm⁻¹) and bending modes (around 1460 cm⁻¹ and 1380 cm⁻¹).[5]
Predicted IR Fingerprint of 4-(2-Methyl-cyclopropyl)-pyridine
By synthesizing the information from its constituent parts, we can predict the key IR absorption bands for 4-(2-Methyl-cyclopropyl)-pyridine.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3080 - 3040
Medium
Cyclopropyl C-H Stretching
~3100 - 3000
Medium-Weak
Aromatic (Pyridine) C-H Stretching
~2960 - 2870
Medium
Methyl C-H Stretching
~1600
Strong
Aromatic (Pyridine) C=C and C=N Stretching
~1560
Medium
Aromatic (Pyridine) C=C and C=N Stretching
~1480
Medium
Aromatic (Pyridine) C=C and C=N Stretching
~1440
Medium
Aromatic (Pyridine) C=C and C=N Stretching / CH₂ Scissoring
Comparative Analysis with Structurally Related Molecules
To further refine our understanding, a comparison with the IR spectra of similar molecules is invaluable.
Comparison with 2-Cyclopropylpyridine
The available spectrum for 2-cyclopropylpyridine provides a useful reference.[12] While the substitution pattern is different, the presence of the cyclopropyl ring is a common feature. We would expect both molecules to exhibit the characteristic cyclopropyl C-H stretching above 3000 cm⁻¹ and the ring breathing mode around 1020 cm⁻¹. The primary differences will lie in the fingerprint region, particularly the out-of-plane C-H bending modes, which are highly sensitive to the substitution pattern on the pyridine ring.
Comparison with 4-Methylpyridine (γ-Picoline)
Comparing with 4-methylpyridine allows for the isolation of the cyclopropyl group's contribution. The spectrum of 4-methylpyridine will show aromatic C-H stretching and ring vibrations similar to our target molecule.[13][14] However, it will lack the high-frequency C-H stretching of the cyclopropyl ring and the characteristic ring breathing mode. Instead, it will display typical methyl C-H stretching and bending vibrations.
Comparison with [(2-Methylcyclopropyl)methyl]benzene
This compound shares the 2-methyl-cyclopropyl group but has a benzene ring instead of a pyridine ring.[15] The IR spectrum will show the characteristic absorptions of the 2-methyl-cyclopropyl group. The aromatic region will differ due to the different symmetry and heteroatom of the pyridine ring. This comparison helps to confirm the assignment of the cyclopropyl-related peaks.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of 4-(2-Methyl-cyclopropyl)-pyridine, the following protocol is recommended. The choice between a liquid film (neat) or a solution depends on the physical state of the compound and the desired resolution.
Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of 4-(2-Methyl-cyclopropyl)-pyridine.
Attenuated Total Reflectance (ATR) accessory, or salt plates (NaCl or KBr) for neat liquid, or a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and a liquid cell for solution-based measurements.
Spatula and dropper
Solvents for cleaning (e.g., acetone, isopropanol)
Lens paper
Workflow for IR Spectrum Acquisition
Caption: A generalized workflow for acquiring and processing an FT-IR spectrum.
Step-by-Step Procedure (using ATR):
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
Accessory Installation: Install the ATR accessory if it is not already in place.
Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lens paper. Allow the solvent to fully evaporate.
Background Spectrum: Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
Sample Application: Place a small amount of the 4-(2-Methyl-cyclopropyl)-pyridine sample directly onto the ATR crystal. If it is a liquid, a single drop is sufficient. If it is a solid, ensure good contact with the crystal by applying pressure with the built-in clamp.
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample to the single beam background spectrum to generate the absorbance or transmittance spectrum.
Data Processing: Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.
Peak Analysis: Identify and label the significant absorption bands. Compare the obtained spectrum with the predicted fingerprint and the spectra of related compounds.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Conclusion
The IR spectrum of 4-(2-Methyl-cyclopropyl)-pyridine is a rich tapestry of vibrational information. By systematically analyzing the contributions of the 4-substituted pyridine ring and the 2-methyl-cyclopropyl group, a detailed and predictive understanding of its spectral fingerprint can be achieved. The key diagnostic features to look for are the characteristic C-H stretching of the cyclopropyl ring above 3000 cm⁻¹, the cyclopropyl ring breathing mode around 1020 cm⁻¹, and the strong out-of-plane C-H bending of the 4-substituted pyridine ring in the 850-800 cm⁻¹ region. This guide provides a comprehensive framework for researchers to confidently identify and characterize this and similar novel chemical entities.
References
Slaby, V. A. (1954). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society, 76(13), 3604–3605. [Link]
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183–1194. [Link]
Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). 2-cyclopropylpyridine. Retrieved from [Link]
The features of IR spectrum. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
SpectraBase. (n.d.). [(2-Methylcyclopropyl)methyl]benzene. Retrieved from [Link]
The Journal of Physical Chemistry A. (2013, September 11). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]
SpectraBase. (n.d.). Ethyl 2-methyl-2-cyclopropylpropanoate. Retrieved from [Link]
Scilit. (n.d.). Group Frequencies in Cyclopropanes. A Correlation Diagram. Retrieved from [Link]
Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022, September 10). Retrieved from [Link]
Journal of the Chemical Society (Resumed). (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram. Retrieved from [Link]
CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
NIST WebBook. (n.d.). Pyridine. Retrieved from [Link]
NIST WebBook. (n.d.). 2-Methylcyclopropanemethanol. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]
NIST WebBook. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. Retrieved from [Link]
NIST WebBook. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]
Reference Standards for 4-(2-Methylcyclopropyl)pyridine Analysis: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Context 4-(2-Methylcyclopropyl)pyridine (CAS: 865074-55-1) is a highly versatile heterocyclic building...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
4-(2-Methylcyclopropyl)pyridine (CAS: 865074-55-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, histamine receptor ligands, and central nervous system (CNS) active agents. The incorporation of the lipophilic cyclopropyl group enhances metabolic stability and membrane permeability, while the pyridine ring serves as a critical hydrogen-bond acceptor in target binding.
In pharmaceutical development, the quantitative analysis of this intermediate dictates the stoichiometric accuracy of downstream active pharmaceutical ingredient (API) synthesis. However, quantifying a basic, volatile heterocyclic compound requires a reference standard with a rigorously assigned mass fraction. Using an inappropriate standard grade (e.g., relying on a commercial ">97% by GC" label without mass balance) introduces an assay bias that propagates through the entire development lifecycle, leading to out-of-specification (OOS) results during scale-up.
This guide objectively compares the available reference standard grades, explains the causality behind analytical method selection, and provides self-validating protocols for the robust quantification of 4-(2-Methylcyclopropyl)pyridine.
Objective Comparison of Reference Standard Grades
Selecting the correct reference standard grade depends on the phase of development. While early discovery can tolerate analytical-grade reagents, late-stage Good Manufacturing Practice (GMP) environments require metrological traceability.
Table 1: Performance and Suitability Comparison of Standard Grades
Routine QC testing, method development, and early clinical phases.
Compliant if qualified against a primary standard or via rigorous mass balance.
Commercial Analytical Grade
Low
Area % by GC-FID or HPLC-UV (ignores water/inorganics)
Qualitative identification, early discovery screening.
Not suitable for GMP quantitative assay.
The Causality of Standard Bias: Commercial analytical grades often report purity as "Area %" from a single chromatographic run. This ignores non-chromophoric impurities, residual solvents, and inorganic salts. If a commercial standard is 98% pure by GC but contains 3% water and 1% inorganic ash, its true assay is ~94%. Using it as a 98% standard will artificially inflate the calculated yield and potency of your synthesized batches.
In-House Qualification: The Mass Balance Approach
Because 4-(2-Methylcyclopropyl)pyridine is a specialized intermediate, ISO 17034 CRMs or USP reference standards may not be commercially available. In such cases, laboratories must synthesize and qualify an In-House Working Standard .
The qualification relies on the Mass Balance Equation :
% Assay = (100% - % Water - % Residual Solvents - % ROI) × (% Chromatographic Purity / 100)
Mass balance workflow for qualifying in-house reference standards.
Validated Analytical Methodologies
To utilize the reference standard effectively, the analytical method must be scientifically sound. Pyridine derivatives present specific chromatographic challenges due to their basic nitrogen atom (pKa ~5.2 - 5.5).
The Causality of Peak Tailing in Pyridine Analysis
In Reversed-Phase HPLC (RP-HPLC), the basic nitrogen of the pyridine ring strongly interacts with acidic, unprotonated residual silanol groups on the silica stationary phase. This secondary ion-exchange mechanism causes severe peak tailing, which compromises integration accuracy and resolution[3].
The Solution: The mobile phase must be adjusted to a low pH (e.g., pH 2.5–3.0) using formic or phosphoric acid. This fully protonates the residual silanols (rendering them neutral) and protonates the pyridine, forcing it to elute via pure hydrophobic interactions on an end-capped column[3].
Chromatographic method development logic for basic pyridine derivatives.
Protocol 1: Self-Validating RP-HPLC-UV Assay
This protocol is designed in accordance with ICH Q2(R2) guidelines for analytical validation[4].
Step 1: Preparation of Solutions
Diluent: Water : Acetonitrile (50:50, v/v).
Standard Solution: Accurately weigh 25.0 mg of the qualified 4-(2-Methylcyclopropyl)pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).
Sample Solution: Prepare the sample API/intermediate identically to the standard.
Step 2: Chromatographic Conditions
Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Gradient Program:
0 - 2 min: 10% B
2 - 12 min: 10% B → 90% B
12 - 15 min: 90% B
15 - 15.1 min: 90% B → 10% B
15.1 - 20 min: 10% B (Re-equilibration)
Step 3: System Suitability Test (SST) - The Self-Validating Mechanism
Before analyzing samples, the system must prove its fitness. Inject the Standard Solution five times.
Requirement 1: % Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% . (Ensures injector precision).
Requirement 2: USP Tailing Factor (Tf) must be ≤ 1.5 . (Validates that silanol interactions are successfully suppressed).
Requirement 3: Theoretical Plates (N) must be ≥ 5,000 . (Ensures column efficiency).
Action: If any SST parameter fails, abort the run. Purge the system, verify mobile phase pH, and replace the column if necessary.
Experimental Validation Data
To demonstrate the efficacy of the methodology and the reference standard, the method must be validated against ICH Q2(R2) parameters[4]. Below is representative validation data for 4-(2-Methylcyclopropyl)pyridine utilizing the protocol above.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Conclusion
Specificity
No interference at the retention time of the analyte from blank or known impurities.
Resolution (Rs) > 2.5 from nearest synthetic impurity.
Pass
Linearity
R² ≥ 0.999 across 25% to 150% of the target working concentration.
R² = 0.9998 (y = 12450x + 15.2)
Pass
Method Precision
%RSD of 6 independent sample preparations ≤ 2.0%.
%RSD = 0.65% (n=6)
Pass
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% at 3 concentration levels.
99.4% (Low), 100.1% (Mid), 99.8% (High)
Pass
Robustness
SST criteria met despite deliberate variations (±0.2 pH, ±2°C temp).
Tailing factor remained ≤ 1.3 across all conditions.
Pass
Conclusion
The reliable quantification of 4-(2-Methylcyclopropyl)pyridine hinges entirely on the metrological integrity of its reference standard and the chemical logic of the analytical method. By utilizing a rigorously characterized standard (via ISO 17034 CRM or strict mass balance) and employing a low-pH, end-capped HPLC method to mitigate pyridine-silanol interactions, laboratories can achieve robust, ICH-compliant data that ensures the safety and efficacy of downstream pharmaceutical products.
References
ANSI. "What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers." The ANSI Blog, 15 Feb. 2024.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, 24 Mar. 2022.[Link]
A Senior Application Scientist’s Guide to Elemental Analysis Benchmarks for Substituted Pyridine Compounds
Introduction: The Critical Role of Elemental Composition in Pyridine-Based Drug Development Substituted pyridines are a cornerstone of modern medicinal chemistry. As a fundamental heterocyclic scaffold, the pyridine ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Elemental Composition in Pyridine-Based Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry. As a fundamental heterocyclic scaffold, the pyridine ring is present in numerous blockbuster drugs, agrochemicals, and advanced materials.[1] The identity, position, and purity of substituents on this ring dictate the molecule's pharmacological activity, stability, and safety profile.[2][3] For researchers and drug development professionals, verifying the precise elemental composition is not merely a quality control checkbox; it is a fundamental requirement for confirming molecular structure, ensuring stoichiometric accuracy, and meeting stringent regulatory standards for purity and safety.
This guide provides an in-depth comparison of the principal analytical techniques for elemental analysis of substituted pyridine compounds. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into selecting the optimal technique. Our focus is on establishing self-validating analytical systems that ensure data integrity from sample preparation to final report, grounded in authoritative standards and protocols.
Part 1: Foundational Stoichiometry via Combustion (CHN) Analysis
The first step in characterizing any novel substituted pyridine is to confirm its empirical formula. Combustion analysis, often referred to as CHN analysis, is the definitive technique for determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This method provides the foundational data to validate the molecular identity of a synthesized compound.
The Causality of Combustion: Why It Remains the Gold Standard
The principle is elegantly straightforward: a sample is combusted in a pure oxygen environment at high temperatures (≥900°C). This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂.[4][5] These resulting gases are then separated and quantified by a thermal conductivity detector (TCD) or other selective sensors.[4] Its enduring prominence stems from its directness and reliability. Unlike spectroscopic methods that infer structure, combustion analysis provides a direct, quantitative measure of the core elemental framework (C, H, N), which is indispensable for confirming the successful synthesis of a target molecule.
Performance Benchmarks: Combustion Analysis
The trustworthiness of CHN analysis hinges on its high precision and accuracy, which are critical for distinguishing between compounds with similar elemental compositions.
Performance Metric
Benchmark
Significance in Pyridine Analysis
Accuracy
Typically within ±0.3% of the theoretical value
Essential for confirming the correct empirical formula. A deviation greater than this threshold often indicates impurities, residual solvent, or an incorrect structural assignment.
Precision (RSD)
<0.2%
Demonstrates the reproducibility of the measurement. High precision is necessary to have confidence in the accuracy of the results for these nitrogen-rich compounds.[6]
Sample Size
1-3 mg
The ability to work with small sample sizes is crucial when dealing with novel compounds synthesized in limited quantities during early-stage research.
Analysis Time
~5-8 minutes per sample
Allows for relatively high throughput for batch analysis of new chemical entities.[7]
Experimental Workflow: CHN Combustion Analysis
The following diagram outlines the logical flow of a typical CHN analysis experiment.
Caption: Workflow for CHN elemental analysis.
Detailed Experimental Protocol: CHN Analysis
This protocol is based on the principles outlined in ASTM D5291.[8][9][10]
Instrument Calibration:
Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., Acetanilide, Sulfanilamide). Analyze the standard multiple times until the measured values are consistently within ±0.3% of the certified values. This step establishes the response factors for the detector.
Sample Preparation:
Ensure the substituted pyridine sample is dry and homogenous. If necessary, grind the sample to a fine powder.
Accurately weigh 1-3 mg of the sample into a clean tin capsule.
Crimp the capsule tightly to ensure no sample is lost and no air is trapped inside.
Record the exact weight using an analytical balance with at least 5 decimal places.
Instrumental Analysis:
Place the sealed capsule into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace containing pure oxygen.
The resulting combustion gases (CO₂, H₂O, N₂/NOₓ) are swept by a helium carrier gas through a reduction tube (typically filled with copper) to convert any nitrogen oxides to N₂ gas.
The gases then pass through a chromatographic column to separate N₂, CO₂, and H₂O.
The separated gases are measured by a thermal conductivity detector (TCD).
Data Analysis:
The instrument software integrates the detector signals for each gas.
Using the calibration from Step 1, the software calculates the mass percentage of C, H, and N in the original sample.
Compare the experimental percentages to the theoretical values calculated from the compound's expected molecular formula. The results should agree within ±0.3%.
Part 2: Quantifying Elemental Impurities with ICP-MS
Beyond confirming the primary structure, ensuring the safety and efficacy of pharmaceutical compounds requires strict control of elemental impurities.[11] These impurities can originate from catalysts (e.g., Pd, Pt, Ru from cross-coupling reactions), raw materials, or manufacturing equipment.[12] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guideline and USP General Chapters <232> and <233>, mandate a risk-based approach to control these impurities.[13][14][15]
The Causality of Plasma: Why ICP-MS is the Regulatory Benchmark
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique for this task due to its extraordinary sensitivity and ability to measure multiple elements simultaneously.[16][17][18] The sample, typically after acid digestion, is introduced into a high-temperature argon plasma (~6,000-10,000 K). The plasma desolvates, atomizes, and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[19][20] This level of sensitivity is essential to meet the Permitted Daily Exposure (PDE) limits set by ICH Q3D.[21][22]
Performance Benchmarks: Trace Element Techniques
Technique
Typical Detection Limits
Throughput
Key Advantage for Pyridine Analysis
Primary Limitation
ICP-MS
0.1 - 10 ppt
High (Multi-element)
Unmatched sensitivity required to meet ICH Q3D limits for toxic elements like Cd, Pb, As, Hg.[19][23]
Susceptible to polyatomic interferences, which may require collision/reaction cells for resolution.[18][24]
ICP-OES / AES
1 - 100 ppb
High (Multi-element)
Good for higher concentration elements (Class 3) and less complex matrices.[16][23]
Insufficient sensitivity for most Class 1 and 2A elements at their PDE limits.[20]
Graphite Furnace AAS (GFAAS)
0.1 - 10 ppb
Low (Single-element)
High sensitivity for certain elements.
Slow, sequential analysis; prone to chemical interferences.[16][23]
Experimental Workflow: ICP-MS Analysis for Elemental Impurities
The process requires careful sample preparation to ensure complete dissolution and avoid loss of volatile elements.
Caption: Workflow for ICP-MS elemental impurity analysis.
Detailed Experimental Protocol: ICP-MS Analysis
This protocol is aligned with the principles of USP <233>.[25][26]
System Suitability & Calibration:
Tune the ICP-MS according to the manufacturer's specifications to ensure optimal sensitivity and resolution.
Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the final sample solution (e.g., 2% HNO₃). The concentration range should bracket the expected impurity levels and target limits.
Run the calibration curve and verify its linearity (correlation coefficient R² > 0.999).
Accurately weigh approximately 50-100 mg of the substituted pyridine compound into a clean, acid-leached microwave digestion vessel.
In a fume hood, carefully add a suitable combination of trace-metal grade acids. A common mixture is 5-8 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl). The use of closed vessels is critical to prevent the loss of volatile elements like mercury.[25]
Seal the vessels and place them in the microwave digestion system.
Ramp the temperature and pressure according to a validated program (e.g., heat to 200°C and hold for 20 minutes). This ensures complete decomposition of the organic matrix.
After cooling, carefully open the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to volume with high-purity deionized water. This solution is now ready for analysis.
Instrumental Analysis:
Introduce the prepared sample solution into the ICP-MS. An internal standard (e.g., Sc, Y, In, Bi) is typically added online to correct for matrix effects and instrument drift.[27]
Acquire data for all target elements as specified in ICH Q3D (Class 1, 2A, 2B, and 3 as required by the risk assessment).[11][13]
Analyze a blank and a check standard with every batch of samples to verify the absence of contamination and the stability of the calibration.
Data Analysis and Reporting:
The instrument software calculates the concentration of each element in the solution based on the calibration curve.
Calculate the final concentration in the original solid sample (in µg/g or ppm) by accounting for the initial sample weight and the final dilution volume.
Compare these results against the concentration limits derived from the PDE values established in ICH Q3D to determine compliance.[28]
Part 3: Rapid Screening & Halogen Analysis via X-Ray Fluorescence (XRF)
For certain applications, particularly those involving halogenated pyridine derivatives (containing F, Cl, Br, I) or requiring rapid, non-destructive screening, X-ray Fluorescence (XRF) spectroscopy offers significant advantages.[29][30]
The Causality of Fluorescence: Why XRF is a Powerful Complementary Tool
In XRF, a sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from atoms.[31] Outer-shell electrons then drop to fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element.[32] The intensity of these fluorescent X-rays is proportional to the element's concentration.[32] Its key advantage is the minimal sample preparation required. Solid powders can often be analyzed directly, making it an excellent tool for at-line process monitoring or rapid screening of raw materials.[30][33]
Performance Benchmarks: XRF vs. Combustion Ion Chromatography (CIC)
For halogen determination, XRF provides a much faster alternative to traditional combustion-based methods.
Technique
Typical Detection Limits
Sample Prep
Key Advantage for Pyridine Analysis
Primary Limitation
WDXRF
1-10 ppm
Minimal (pressed pellet)
Rapid, non-destructive analysis of halogens (Cl, Br, I) and other elements (S, P). Excellent for screening large numbers of samples.[34]
Lower sensitivity than ICP-MS; matrix effects can be significant. Not suitable for light elements like Fluorine without special considerations.[34][35]
EDXRF
10-50 ppm
None (direct analysis)
Extremely fast and portable. Ideal for raw material identification and process control.
Lower resolution and sensitivity compared to WDXRF.[34]
CIC
0.1-1 ppm
Complex (combustion, trapping)
High sensitivity and accuracy for all halogens, including Fluorine.
Destructive, time-consuming, and requires specialized equipment.[34]
Experimental Workflow: XRF Analysis
The workflow for XRF is significantly simpler than for ICP-MS.
Caption: Workflow for XRF elemental analysis.
Detailed Experimental Protocol: XRF Analysis
Instrument Calibration:
Calibrate the instrument using a set of matrix-matched Certified Reference Materials (CRMs) that contain the elements of interest (e.g., halogens) at various concentrations. This is crucial for accurate quantitative analysis.
Sample Preparation:
Grind the substituted pyridine sample into a fine, homogeneous powder (<50 µm).
Press the powder into a solid pellet using a hydraulic press. A binding agent (e.g., wax) may be mixed with the sample to improve pellet integrity.
Alternatively, for less rigorous screening, the powder can be placed in a sample cup with a thin-film support window (e.g., Mylar, Prolene).
Place the prepared sample into the XRF spectrometer.
Instrumental Analysis:
Select the appropriate analysis program (optimized for the elements of interest).
Initiate the measurement. The sample is irradiated, and the resulting fluorescence spectrum is collected. Analysis time is typically 1-10 minutes.
Data Analysis:
The software automatically identifies the elements present based on their characteristic X-ray emission lines.
For quantitative analysis, the software uses the calibration curve to convert peak intensities into concentrations. For semi-quantitative or standardless analysis, fundamental parameters (FP) software can be used to estimate concentrations without direct standards.
Conclusion: Selecting the Right Tool for the Task
The elemental analysis of substituted pyridine compounds is a multi-faceted task requiring a suite of complementary techniques.
Combustion Analysis (CHN) is non-negotiable for the foundational confirmation of a new molecule's empirical formula. Its accuracy and precision provide the baseline for structural validation.
ICP-MS is the authoritative benchmark for quantifying trace elemental impurities to meet the stringent safety requirements of regulatory bodies like the FDA and EMA, as outlined in ICH Q3D.[15][21] Its superior sensitivity is essential for patient safety.
XRF serves as a powerful, rapid, and non-destructive tool for screening and for the specific quantification of higher-concentration elements like halogens, streamlining process development and quality control.
A robust analytical strategy integrates these techniques, leveraging each for its unique strengths. By understanding the causality behind each method and adhering to rigorous, validated protocols, researchers and drug developers can ensure the integrity, safety, and quality of their pyridine-based compounds from discovery through to production.
References
ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2010). ASTM International. [Link]
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]
The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024). Malvern Panalytical. [Link]
Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]
Guideline for Elemental Impurities Q3D(R1). (2019). International Council for Harmonisation (ICH). [Link]
ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2024). Scribd. [Link]
<232> Elemental Impurities—Limits. (n.d.). U.S. Pharmacopeia (USP). [Link]
Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). AZoM.com. [Link]
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek. [Link]
ICH Q3D(R1) Guideline for Elemental Impurities. (n.d.). ECA Academy. [Link]
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. [Link]
<232> ELEMENTAL IMPURITIES—LIMITS. (2017). U.S. Pharmacopeia (USP). [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent Technologies. [Link]
Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. (n.d.). Shimadzu. [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). ResearchGate. [Link]
Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent Technologies. [Link]
Elemental Analysis by ICP-MS. (n.d.). Agilent Technologies. [Link]
Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). ScienceDirect. [Link]
ICP-MS for Trace Metal Analysis. (2022). AZoM.com. [Link]
Identification of combustion intermediates in low-pressure premixed pyridine/oxygen/argon flames. (2008). PubMed. [Link]
<233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). U.S. Pharmacopeia (USP). [Link]
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]
1.6: ICP-MS for Trace Metal Analysis. (2022). Chemistry LibreTexts. [Link]
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). National Center for Biotechnology Information. [Link]
X-Ray Fluorescence (XRF) spectrometry for materials analysis and “discovering” the atomic number. (n.d.). PhysLab. [Link]
Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. (2026). ResearchGate. [Link]
Trace Metals by ICP-MS and Dynamic Reaction Cell. (n.d.). Brooks Applied Labs. [Link]
As a trusted partner in drug development and chemical research, we recognize that operational excellence extends far beyond the purity of the reagents you purchase. Handling specialized building blocks like 4-(2-Methyl-c...
Author: BenchChem Technical Support Team. Date: March 2026
As a trusted partner in drug development and chemical research, we recognize that operational excellence extends far beyond the purity of the reagents you purchase. Handling specialized building blocks like 4-(2-Methyl-cyclopropyl)-pyridine requires rigorous, scientifically grounded safety and disposal protocols.
Because substituted pyridines pose unique flammability, toxicity, and environmental risks, standard disposal templates are insufficient. This guide provides a self-validating, step-by-step operational framework designed to protect your personnel, ensure regulatory compliance, and optimize your laboratory workflows.
Physicochemical & Hazard Profile
To safely manage 4-(2-Methyl-cyclopropyl)-pyridine, one must first understand the physical and chemical properties that dictate its behavior. Like many pyridine derivatives, this compound is highly mobile, volatile, and environmentally persistent if mishandled.
Acts as a weak base. Will react exothermically with strong oxidizing acids (e.g., nitric acid), requiring strict waste segregation.
Physical State
Volatile Liquid
High vapor pressure poses an immediate inhalation hazard. Must be handled exclusively within a certified chemical fume hood.
Flammability
Flammable (Flash Point < 60°C)
Vapors can accumulate in low areas and form explosive mixtures. Keep away from static discharge and ignition sources.
Toxicity
Acute Oral/Dermal/Inhalation
Readily absorbed through the skin. Systemic exposure is linked to hepatotoxicity (liver damage) and central nervous system depression [2].
Environmental
Aquatic Toxicity
Highly soluble in water; strictly prohibited from drain disposal to prevent ecological contamination [3].
Pre-Disposal Safety & PPE Causality
Before initiating any disposal or transfer protocol, personnel must be equipped with the correct Personal Protective Equipment (PPE). Do not rely on standard laboratory defaults.
Glove Selection (Critical): Standard nitrile gloves are not recommended for handling pure pyridine derivatives. Pyridines act as aggressive organic solvents that rapidly permeate nitrile, leading to dangerous dermal absorption. You must use butyl rubber or Polyvinyl Alcohol (PVA) gloves [4].
Respiratory & Eye Protection: Always wear chemical splash goggles and a flame-resistant lab coat. All waste transfers must occur inside a properly functioning chemical fume hood to prevent the accumulation of toxic vapors [4].
Step-by-Step Routine Disposal Protocol
Substituted pyridines are classified as hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines. They must be permanently destroyed via high-temperature incineration to break the highly stable aromatic ring[2].
Step 1: Container Selection & Preparation
Select a high-density polyethylene (HDPE) or glass waste container. Causality: Pyridine derivatives can degrade certain low-density plastics over time, leading to micro-leaks. Ensure the container is completely dry and structurally sound.
Step 2: Waste Segregation
Verify that the selected container does not hold incompatible chemical waste. Causality: Mixing 4-(2-Methyl-cyclopropyl)-pyridine with strong oxidizers or acidic waste (especially nitric or sulfuric acid) will trigger a violent exothermic reaction, potentially causing the container to rupture[4].
Step 3: Transfer & Headspace Management
Using a dedicated, non-sparking funnel, slowly transfer the chemical waste into the container. Leave at least 20% headspace. Causality: Flammable liquids require expansion volume; overfilling can cause the container to burst under temperature fluctuations.
Step 4: Sealing & Labeling
Tightly seal the container with an airtight cap. Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste: 4-(2-Methyl-cyclopropyl)-pyridine (Flammable, Toxic)" [1].
Step 5: Storage & Institutional Transfer
Store the sealed container in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and ignition sources. Transfer the waste to your institution's Environmental Health & Safety (EHS) department. The ultimate disposal method will be rotary kiln incineration at 820°C–1,600°C , which ensures complete thermal destruction of the compound [2].
In the event of a spill, immediate and calculated action is required to prevent vapor ignition and systemic exposure.
Immediate Evacuation & Ventilation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood is operating at maximum exhaust. If the spill occurs outside a hood, increase room ventilation and eliminate all ignition sources.
Containment: Encircle the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite [1]. Causality: Never use combustible absorbents like sawdust, as they can easily ignite when saturated with flammable pyridine derivatives.
Absorption & Collection: Work the absorbent from the outside in to minimize the spread of the liquid. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable HDPE bucket.
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent to remove residual contamination. Collect all wash water as hazardous waste, as pyridine is highly water-soluble [3].
Process Visualization: Disposal & Spill Management
Workflow for safe handling, spill management, and disposal of 4-(2-Methyl-cyclopropyl)-pyridine.
References
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide
Source: BenchChem
1
Toxicological Profile for Pyridine
Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC
2